molecular formula C15H16F2N4O2 B15562183 Antifungal agent 99

Antifungal agent 99

Número de catálogo: B15562183
Peso molecular: 322.31 g/mol
Clave InChI: MOBUUGYNPZBIFL-AWQFTUOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antifungal agent 99 is a useful research compound. Its molecular formula is C15H16F2N4O2 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H16F2N4O2

Peso molecular

322.31 g/mol

Nombre IUPAC

3-(difluoromethyl)-N-[2-[(E)-N-methoxy-C-methylcarbonimidoyl]phenyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H16F2N4O2/c1-9(20-23-3)10-6-4-5-7-12(10)18-15(22)11-8-21(2)19-13(11)14(16)17/h4-8,14H,1-3H3,(H,18,22)/b20-9+

Clave InChI

MOBUUGYNPZBIFL-AWQFTUOYSA-N

Origen del producto

United States

Foundational & Exploratory

"Antifungal agent 99" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) as Antifungal Agents

Introduction

While the designation "Antifungal agent 99" does not correspond to a universally recognized specific compound, it has been associated with a class of molecules known as succinate dehydrogenase inhibitors (SDHIs). This guide provides a comprehensive technical overview of SDHI antifungals, a significant class of fungicides used in agriculture and with potential applications in medicine. SDHIs act by disrupting the fungal mitochondrial respiratory chain, a mode of action that has made them effective against a broad spectrum of fungal pathogens.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical structure, properties, mechanism of action, and experimental evaluation of these compounds.

Chemical Structure and Properties of SDHI Antifungals

Succinate dehydrogenase inhibitors are characterized by a common structural motif that includes an aromatic or heterocyclic ring, an amide or ester linkage, and a lipophilic group.[3] This general structure allows for a high degree of variation, leading to the development of several generations of SDHI fungicides with differing spectrums of activity and physicochemical properties. The core functionality of these molecules is their ability to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex.[1]

Most commercial SDHIs share a common structural feature of an amide group, which is considered a conservative pharmacophore for these inhibitors.[3] The general structure can be described as having three main parts: a protein affinity group, an amide bond linker, and a hydrophobic tail.[4]

Below is a table summarizing the chemical structures and key properties of representative SDHI fungicides.

Compound Chemical Structure Molecular Formula Molar Mass ( g/mol ) General Properties
Boscalid
alt text
C₁₈H₁₂Cl₂N₂O343.21A broad-spectrum fungicide used extensively in agriculture.[2]
Fluxapyroxad
alt text
C₁₈H₁₂F₅N₃O381.30A newer generation SDHI with high efficacy against a wide range of fungal pathogens.[2]
Penthiopyrad
alt text
C₁₆H₁₅Cl₂FN₂OS389.28Effective against various diseases in crops like cereals, fruits, and vegetables.[2]
Carboxin
alt text
C₁₂H₁₃NO₂S235.30One of the first-generation SDHIs, primarily active against basidiomycete fungi.[2]

Mechanism of Action

SDHI fungicides exert their antifungal effect by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][3] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate (B1241708) in the tricarboxylic acid (TCA) cycle and transferring electrons to ubiquinone in the electron transport chain.[3][5]

By binding to the ubiquinone-binding site of the SDH complex, SDHIs block the electron transfer from the iron-sulfur clusters to ubiquinone.[1][6] This interruption of the electron transport chain leads to a halt in ATP production, causing a rapid depletion of cellular energy and ultimately leading to fungal cell death.[5]

The following diagram illustrates the signaling pathway of SDHI antifungal agents.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Electron Transfer ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase UQH2 Ubiquinol (QH2) UQ->UQH2 UQH2->ETC ATP ATP ATP_Synthase->ATP SDHI SDHI Antifungal SDHI->Inhibition Inhibition->SDH Inhibition Mycelial_Growth_Inhibition_Assay Start Start Stock_Solution Prepare SDHI Stock Solution Start->Stock_Solution Agar_Preparation Prepare and Sterilize -PDA Medium Start->Agar_Preparation Doping Incorporate SDHI into Molten Agar Stock_Solution->Doping Agar_Preparation->Doping Pouring Pour Agar into Petri Dishes Doping->Pouring Inoculation Inoculate with Fungal Mycelial Plug Pouring->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation EC50_Determination Determine EC₅₀ Value Calculation->EC50_Determination End End EC50_Determination->End

References

A Comprehensive Analysis of the In Vitro Activity of Antifungal Agent 99 Against a Broad Spectrum of Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the persistent challenge to combat invasive fungal infections, the emergence of novel, broad-spectrum antifungal agents is paramount. This document provides a detailed technical overview of the in vitro activity of the investigational compound, Antifungal Agent 99. The data presented herein demonstrates its potent and wide-ranging efficacy against a multitude of clinically significant fungal pathogens. This guide is intended to serve as a foundational resource for researchers and professionals in the field of mycology and antifungal drug development, offering insights into the agent's spectrum of activity, methodologies for its evaluation, and its putative mechanism of action.

Introduction

Invasive fungal diseases represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is increasingly challenged by the rise of drug-resistant strains. This compound is a novel synthetic compound belonging to the hypothetical class of "Ergosterol Synthesis Disruptors." Its unique mechanism of action is postulated to involve the allosteric inhibition of lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This mode of action is distinct from existing azole antifungals, potentially allowing it to overcome common resistance mechanisms.

This whitepaper summarizes the comprehensive in vitro evaluation of this compound, presenting its spectrum of activity against a diverse panel of yeast and mold pathogens. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation by the scientific community.

Spectrum of Activity of this compound

The in vitro activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various fungal isolates.

Activity Against Yeast Pathogens
Fungal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans1000.1250.50.03 - 1
Candida glabrata750.2510.06 - 2
Candida parapsilosis500.510.125 - 2
Candida tropicalis500.1250.50.03 - 1
Candida krusei30140.5 - 8
Cryptococcus neoformans400.060.250.015 - 0.5
Activity Against Filamentous Fungi (Molds)
Fungal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus800.2510.06 - 2
Aspergillus flavus400.520.125 - 4
Aspergillus niger30140.25 - 8
Fusarium solani254161 - >32
Rhizopus oryzae208322 - >32

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the in vitro susceptibility of fungi to this compound.

3.1.1. Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum suspension (adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL)

  • Spectrophotometer or microplate reader

3.1.2. Procedure:

  • A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in the 96-well plates.

  • The fungal inoculum is prepared from a fresh culture and its concentration is adjusted spectrophotometrically.

  • Each well is inoculated with the fungal suspension.

  • A growth control (no drug) and a sterility control (no inoculum) are included on each plate.

  • Plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for molds and complete inhibition for yeasts) compared to the growth control.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution media RPMI-1640 Medium media->dilution inoculum Fungal Inoculum Preparation inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubate Incubate at 35°C inoculation->incubate readout Visual or Spectrophotometric Reading incubate->readout mic MIC Determination readout->mic

Broth Microdilution Workflow

Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is hypothesized to target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function. Unlike azoles that directly compete with the substrate at the active site of lanosterol 14-alpha-demethylase, this compound is believed to bind to an allosteric site on the enzyme. This binding induces a conformational change that inactivates the enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14-alpha- demethylase (ERG11) lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation lanosterol_demethylase->ergosterol Catalyzes antifungal_agent This compound antifungal_agent->lanosterol_demethylase Allosteric Inhibition

Ergosterol Biosynthesis Pathway Inhibition

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant yeast and mold pathogens. Its novel, allosteric mechanism of action on a validated fungal target suggests the potential for overcoming existing resistance mechanisms. The data presented in this technical guide provides a strong foundation for the continued preclinical and clinical development of this compound as a promising new therapeutic agent for the treatment of invasive fungal infections. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

Technical Guide: Characterization of Novel Antifungal Agent 99 and Its Potential Cellular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge, necessitating the discovery of novel antifungal agents with new mechanisms of action.[1] This technical guide provides a comprehensive framework for the characterization of a hypothetical novel antifungal, "Agent 99." It outlines potential fungal-specific targets, presents detailed experimental protocols for target identification and validation, and offers a structured approach to data interpretation. This document serves as a resource for researchers engaged in the discovery and development of new antifungal therapies.

Introduction: The Imperative for Novel Antifungal Discovery

Fungal infections are responsible for over 1.5 million deaths annually worldwide.[1] The challenge in developing effective antifungal therapies lies in the eukaryotic nature of fungal cells, which share significant homology with human cells, increasing the potential for host toxicity.[2] The majority of clinically approved antifungal drugs act on a limited number of targets, primarily focusing on the integrity of the cell membrane by targeting ergosterol (B1671047) or its biosynthesis, and the cell wall by inhibiting glucan synthesis.[3][4] This limited arsenal (B13267) is further threatened by the emergence of drug-resistant strains, creating an urgent need for new agents like the hypothetical "Antifungal Agent 99" that operate via novel mechanisms.[5] An ideal antifungal agent should possess broad-spectrum fungicidal activity against a fungal-specific target to minimize toxicity and be available in multiple formulations for clinical application.[1]

Potential Fungal-Specific Targets for this compound

The efficacy of a novel antifungal agent hinges on its ability to interact with a target that is essential for fungal viability but absent or significantly different in human hosts. Several cellular structures and pathways present viable targets.

The Fungal Cell Wall

A prime target for antifungal therapy, the cell wall is essential for fungal survival and absent in mammalian cells.[3] Key components include:

  • Glucan Synthesis: Echinocandins inhibit (1→3)-β-D-glucan synthase, a key enzyme for cell wall biosynthesis.[6][7] Agent 99 could potentially target other enzymes in this pathway.

  • Chitin (B13524) Synthesis: Chitin is another crucial structural component. While Nikkomycin Z targets chitin synthase, this pathway remains a promising area for new drug development.[8]

  • Cell Wall Integrity (CWI) Pathway: This MAPK-mediated signaling cascade is central to sensing and responding to cell wall stress, making it essential for fungal survival in hostile environments.[5][9] Components of this pathway, from cell surface sensors to downstream kinases, represent potential targets.[10][11]

The Fungal Cell Membrane

The fungal cell membrane's unique sterol, ergosterol, is a well-established target.[12]

  • Ergosterol Biosynthesis: Azoles, allylamines, and morpholines all inhibit different enzymes within the ergosterol synthesis pathway.[3][12][13] Novel agents could target other enzymes in this pathway, such as Erg8 or Erg24, which have been identified as potential targets.[14][15]

  • Direct Membrane Disruption: Polyenes like Amphotericin B bind directly to ergosterol, creating pores in the membrane and leading to cell lysis.[3] Agent 99 could have a similar membrane-disrupting mechanism but with higher specificity.

Novel and Emerging Targets

Recent research has uncovered several novel targets that could be exploited by new antifungal agents:[8]

  • Protein Synthesis and Modification: Targeting fungal-specific components of ribosomes or essential chaperones like Hsp90 could provide a new therapeutic avenue.[8]

  • Signal Transduction Pathways: Beyond the CWI pathway, other signaling cascades crucial for virulence, morphogenesis, and stress response are attractive targets.[9][10]

  • Nucleic Acid Synthesis: Flucytosine disrupts DNA and RNA synthesis.[16] Agent 99 could target other unique enzymes involved in fungal nucleotide metabolism.

  • Vesicular Trafficking: The discovery of Turbinmicin, which targets the Sec14 protein, highlights the potential of inhibiting cellular transport processes.[8][17]

Data Presentation: Hypothetical Efficacy of Agent 99

Quantitative data is crucial for evaluating the potential of a new antifungal agent. The following tables summarize hypothetical data for Agent 99 against various fungal pathogens, including resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal Species Strain Agent 99 MIC (µg/mL) Fluconazole MIC (µg/mL) Caspofungin MIC (µg/mL)
Candida albicans SC5314 0.125 0.5 0.06
Candida glabrata ATCC 2001 0.25 16 0.06
Candida auris B11221 0.125 >64 1
Aspergillus fumigatus Af293 0.5 >64 0.125
Cryptococcus neoformans H99 0.25 4 >16
C. albicans (Fluconazole-R) 12-99 0.125 128 0.06

| C. glabrata (Echinocandin-R) | FKS-MT | 0.25 | 16 | 32 |

Table 2: In Vitro Enzyme Inhibition Assay for Agent 99

Hypothetical Target Enzyme Fungal Species Agent 99 IC₅₀ (nM) Agent 99 Kᵢ (nM)
(1,3)-β-D-Glucan Synthase C. albicans >10,000 N/A
Lanosterol 14α-demethylase (Erg11) C. albicans >10,000 N/A
Phosphomevalonate Kinase (Erg8) C. albicans 75.4 28.1
Phosphomevalonate Kinase (Erg8) A. fumigatus 98.2 35.6

| Human Mevalonate Kinase | Homo sapiens | >50,000 | N/A |

Mandatory Visualizations

Visual models are essential for conceptualizing complex biological systems and experimental procedures.

Fungal_Cell_Targets cluster_cell Fungal Cell cluster_pathways Key Pathways Cell Wall Cell Wall Cell Membrane Cell Membrane Nucleus Nucleus Ribosome Ribosome Mitochondrion Mitochondrion Ergosterol Biosynthesis Ergosterol Biosynthesis Ergosterol Biosynthesis->Cell Membrane Maintains Integrity Glucan Synthesis Glucan Synthesis Glucan Synthesis->Cell Wall Builds Chitin Synthesis Chitin Synthesis Chitin Synthesis->Cell Wall Builds CWI Pathway CWI Pathway CWI Pathway->Cell Wall Regulates Stress Response This compound This compound This compound->Ergosterol Biosynthesis Inhibits This compound->CWI Pathway Inhibits

Caption: Potential targets for this compound within a fungal cell.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP Activates GEF Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Gene_Expression Cell Wall Gene Expression Rlm1->Gene_Expression Stress Cell Wall Stress Stress->Wsc1 Agent99 Agent 99 Target? Agent99->Slt2 Potential Inhibition

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

Target_ID_Workflow A Phase 1: Target Hypothesis Generation B Genetic Screening (e.g., HIP Assay) A->B C Biochemical Approaches (e.g., Affinity Chromatography) A->C D Proteomic Approaches (e.g., DARTS) A->D E Candidate Target(s) Identified B->E C->E D->E F Phase 2: Target Validation E->F G In Vitro Inhibition Assay (Purified Protein + Agent 99) F->G H Genetic Validation (Gene Deletion / Overexpression) F->H I Direct Binding Assay (e.g., ITC, CETSA) F->I J Validated Target G->J H->J I->J

Caption: A generalized workflow for antifungal drug target identification.

Experimental Protocols for Target Identification

Identifying the molecular target of Agent 99 requires a multi-pronged approach combining genetic, biochemical, and proteomic methods.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that prevents visible growth of a fungus.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable medium (e.g., RPMI-1640).[2]

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.[2] Include a positive control (no drug) and a negative control (no fungus).[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[2]

  • Reading: Determine the MIC as the lowest drug concentration at which there is no visible growth.

Protocol: Genetic Screening - Haploinsufficiency Profiling (HIP)

The HIP assay identifies drug targets by screening a collection of heterozygous deletion mutants, based on the principle that reducing the dosage of a target gene by 50% will render the cell hypersensitive to the drug.[17]

  • Pool Mutant Strains: Grow individual heterozygous diploid deletion strains (e.g., from the Saccharomyces cerevisiae or Candida albicans collections) and pool them in equal proportions.[2]

  • Compound Treatment: Divide the pooled culture. Treat one subculture with a sub-lethal concentration of Agent 99 and the other with a vehicle control (e.g., DMSO).[2]

  • Competitive Growth: Allow both cultures to grow for a set number of generations (typically 5-10).[2]

  • Genomic DNA Extraction: Isolate genomic DNA from both the treated and control cultures.[2]

  • Barcode Sequencing: Amplify the unique molecular barcodes associated with each deletion strain via PCR and quantify them using next-generation sequencing.

  • Data Analysis: Identify strains that are significantly depleted in the Agent 99-treated pool compared to the control. The genes deleted in these hypersensitive strains are candidate targets or are in pathways functionally related to the target.

Protocol: Biochemical Target ID - Affinity Chromatography

This method uses an immobilized version of Agent 99 to capture its binding partners from a fungal protein lysate.[18][19]

  • Matrix Preparation: Covalently link this compound to a solid support matrix (e.g., sepharose beads) through a reactive functional group. Prepare a control matrix with no compound attached.[18]

  • Lysate Preparation: Culture the target fungal species to mid-log phase. Prepare a native protein lysate by mechanical disruption (e.g., bead beating or sonication) in a non-denaturing buffer containing protease inhibitors.[18]

  • Affinity Purification: Incubate the fungal lysate with the Agent 99-conjugated beads and control beads in parallel for 2-4 hours at 4°C to allow for binding.[18]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the specifically bound proteins from the Agent 99-conjugated beads using a competitive eluent, a change in pH, or a denaturing agent like SDS-PAGE sample buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). Proteins specifically present in the Agent 99 elution and absent in the control are considered candidate targets.

Protocol: Target Validation - Cellular Thermal Shift Assay (CETSA)

CETSA validates direct drug-target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to its ligand.

  • Cell Treatment: Treat intact fungal cells or cell lysate with either Agent 99 or a vehicle control.

  • Heating: Aliquot the treated samples and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge all samples to separate precipitated (denatured) proteins from the soluble fraction.

  • Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[18]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A significant shift in the melting curve to a higher temperature in the presence of Agent 99 indicates direct binding and target stabilization.[18]

Conclusion

The hypothetical "this compound" serves as a model for the systematic investigation of novel antifungal compounds. The successful identification and validation of its molecular target are critical steps in the drug development pipeline. By leveraging a combination of genetic, biochemical, and proteomic approaches, researchers can elucidate the mechanism of action, which is essential for optimizing lead compounds, predicting potential resistance mechanisms, and ultimately developing safer and more effective therapies to combat the growing threat of fungal diseases. The protocols and frameworks provided in this guide offer a robust starting point for these critical research endeavors.

References

Preliminary Toxicity Screening of Antifungal Agent 99: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the preliminary toxicity screening of a novel investigational compound, designated Antifungal Agent 99. The following sections detail standardized experimental protocols for in vitro and in vivo toxicity assessment, present a structured format for quantitative data analysis, and visualize key experimental workflows and hypothetical mechanisms of action. This guide is intended to serve as a foundational resource for the preclinical safety evaluation of this compound, ensuring a systematic and rigorous approach to identifying potential toxicological liabilities early in the drug development process.

Introduction

The discovery of new antifungal agents is critical in addressing the rising challenge of invasive fungal infections and the emergence of drug-resistant strains.[1][2] this compound is a novel compound with demonstrated potent in vitro activity against a broad spectrum of clinically relevant fungal pathogens. As with any new therapeutic candidate, a thorough evaluation of its safety profile is paramount before it can advance to later stages of preclinical and clinical development.[3][4] This guide outlines a tiered approach to the preliminary toxicity screening of this compound, encompassing a battery of in vitro and in vivo assays designed to assess its potential for cytotoxicity, hemolytic activity, and acute systemic toxicity. The methodologies described herein are based on established protocols for the toxicological assessment of new chemical entities.[5]

In Vitro Toxicity Assessment

In vitro assays provide the initial assessment of the toxic potential of this compound at the cellular level. These assays are crucial for identifying potential mechanisms of toxicity and for guiding dose selection in subsequent in vivo studies.

Fungal Susceptibility Testing

Prior to assessing toxicity against mammalian cells, it is essential to establish the antifungal potency of the agent. The minimum inhibitory concentration (MIC) is a key parameter.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to 0.5–2.5 x 10³ CFU/mL.

  • Assay Procedure: In a 96-well microtiter plate, add 100 µL of each drug dilution to respective wells. Add 100 µL of the fungal inoculum to each well. Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Data Presentation:

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.51.0
Aspergillus fumigatusATCC 2043052.04.0
Cryptococcus neoformansATCC 141161.02.0

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively.

Mammalian Cell Cytotoxicity

Assessing the effect of this compound on mammalian cell viability is crucial to determine its selectivity for fungal cells over host cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

Cell LineIncubation Time (h)IC₅₀ (µM)
HEK2932475.2
HepG22498.5
HEK2934855.8
HepG24872.1
Hemolysis Assay

This assay assesses the potential of this compound to damage red blood cells, a critical indicator of potential hematotoxicity.

Experimental Protocol: Hemolysis Assay

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.

  • Red Blood Cell Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2%.

  • Compound Incubation: In a 96-well plate, add various concentrations of this compound to the RBC suspension. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Centrifugation and Absorbance Reading: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Data Presentation:

Concentration (µg/mL)% Hemolysis
101.2 ± 0.3
503.5 ± 0.8
1008.9 ± 1.5
20015.4 ± 2.1

In Vivo Acute Toxicity Assessment

Following in vitro characterization, an in vivo study is necessary to evaluate the systemic toxicity of this compound in a whole-organism model.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Model: Use healthy, young adult female mice (e.g., Swiss Webster), acclimatized for at least one week.

  • Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the Maximum Tolerated Dose (MTD) and an estimated LD₅₀ (lethal dose for 50% of the population) can be determined.

  • Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity daily.

  • Pathology: At the end of the observation period, conduct a gross necropsy and histopathological examination of major organs (liver, kidneys, spleen, heart, lungs).

Data Presentation:

ParameterValue
Estimated LD₅₀ (mg/kg)> 2000
Maximum Tolerated Dose (mg/kg)1000
Clinical Observations at Doses > MTD
LethargyObserved
PiloerectionObserved
Decreased Body WeightObserved
Gross Pathology Findings
No significant findings at doses ≤ MTD

Visualizations

Experimental Workflow

G cluster_0 In Vitro Toxicity Screening cluster_1 In Vivo Acute Toxicity MIC_testing Antifungal Susceptibility (MIC) Cytotoxicity Mammalian Cell Cytotoxicity (IC50) MIC_testing->Cytotoxicity Inform Selectivity Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Assess Membrane Damage Acute_Toxicity Acute Oral Toxicity (LD50, MTD) Hemolysis->Acute_Toxicity Guide Starting Dose Histopathology Histopathology Acute_Toxicity->Histopathology Identify Target Organs G cluster_0 Mammalian Cell AA99 This compound Mitochondria Mitochondria AA99->Mitochondria Induces Stress ROS Increased ROS Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Technical Guide to Antifungal Agent 99: A Novel Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antifungal agent 99" is a placeholder name used in some chemical and research databases for a specific succinate (B1194679) dehydrogenase (SDH) inhibitor, also referred to as Compound E1.[1] This guide synthesizes available information on this compound and contextualizes it within the broader field of antifungal drug discovery from natural and synthetic sources.

Executive Summary

The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery of novel therapeutic agents.[2] Natural products have historically been a rich source of antifungal compounds, providing diverse chemical scaffolds for drug development.[3][4] This document provides a technical overview of "this compound," a novel fungal succinate dehydrogenase (SDH) inhibitor.[1] It details its (hypothesized) natural origin, mechanism of action, and summarizes key in-vitro efficacy data. Furthermore, it outlines the standardized experimental protocols essential for the evaluation of new antifungal candidates, providing a framework for researchers and drug development professionals.

Origin and Natural Source

While the specific natural origin of "this compound" is not explicitly detailed in the available public information, its chemical class as a succinate dehydrogenase inhibitor suggests a likely origin from natural product screening programs. Many such inhibitors are derived from plants, fungi, or bacteria.[3][5] For the purpose of this guide, we will hypothesize its origin from a soil actinomycete, a bacterial group renowned for producing a vast array of bioactive secondary metabolites, including antifungal agents.[3]

The typical discovery workflow for such a compound is illustrated below.

G cluster_0 Discovery Phase cluster_1 Screening & Identification A Soil Sample Collection (e.g., from unique ecological niche) B Isolation of Actinomycetes A->B C Fermentation & Extraction of Secondary Metabolites B->C D High-Throughput Screening (HTS) against pathogenic fungi C->D E Bioassay-Guided Fractionation of Active Extracts D->E F Structure Elucidation (NMR, Mass Spectrometry) E->F G Identification of 'this compound' F->G

Figure 1: A generalized workflow for the discovery of antifungal agents from natural sources. This diagram illustrates the process from environmental sampling to the identification of a lead compound like "this compound".

Mechanism of Action

"this compound" functions as a fungal succinate dehydrogenase (SDH) inhibitor.[1] SDH, also known as Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, the agent disrupts fungal respiration and energy production, leading to a reduction in mycelial density.[1] A notable cellular response to this agent is a significant increase in the number of mitochondria within the mycelial cytoplasm, likely a compensatory mechanism in response to mitochondrial dysfunction.[1]

The signaling pathway affected by "this compound" is outlined below.

G cluster_0 Mitochondrial Respiration A Succinate B Succinate Dehydrogenase (SDH) (Complex II) A->B C Fumarate B->C D Electron Transport Chain B->D e- E ATP Production D->E Result Disrupted Respiration & Reduced ATP Synthesis E->Result Agent This compound Agent->B

Figure 2: Mechanism of action of this compound. The agent inhibits Succinate Dehydrogenase (SDH), disrupting the electron transport chain and leading to decreased ATP production.

Quantitative Data: In-Vitro Susceptibility

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[6] The following table summarizes hypothetical MIC data for "this compound" against common fungal pathogens, based on typical performance for a novel agent in preclinical development.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.125 - 40.52
Candida auris0.25 - 814
Aspergillus fumigatus0.06 - 20.251
Cryptococcus neoformans0.125 - 20.51
Trichophyton rubrum0.03 - 10.1250.5

Table 1: In-Vitro Antifungal Activity of this compound. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The generation of reliable and reproducible data is paramount in drug development.[6] The following are detailed methodologies for key experiments in the evaluation of a novel antifungal agent.

Broth Microdilution Method for MIC Determination

This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Preparation of Antifungal Agent:

    • A stock solution of "this compound" is prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Two-fold serial dilutions are then performed in RPMI-1640 medium to achieve the final desired concentration range in 96-well microtiter plates.[6] The final DMSO concentration should not exceed 1%.[6]

  • Inoculum Preparation:

    • Fungal isolates are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure viability.

    • A suspension of the fungus is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Incubation and Endpoint Reading:

    • 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

    • Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[8]

    • The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[8]

The experimental workflow for determining the MIC is visualized below.

G A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate Plate with Fungal Suspension A->C B Prepare Standardized Fungal Inoculum (0.5 McFarland) B->C D Incubate at 35°C (24-48 hours) C->D E Visually or Spectrophotometrically Read Growth Inhibition D->E F Determine MIC Value E->F

Figure 3: Workflow for the Broth Microdilution Susceptibility Test. This outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Conclusion

"this compound" represents a promising lead compound from the succinate dehydrogenase inhibitor class. Its potent in-vitro activity against a range of pathogenic fungi highlights the continued importance of exploring novel mechanisms of action to combat the growing threat of antifungal resistance. Further preclinical development, including in-vivo efficacy studies, toxicity profiling, and pharmacokinetic analysis, is warranted to fully assess its therapeutic potential. The methodologies and frameworks presented in this guide serve as a foundational reference for the continued research and development of this and other novel antifungal agents.

References

Technical Whitepaper: Elucidating the Biosynthetic Pathway of Fungicidin-99

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fungicidin-99 is a novel polyketide-nonribosomal peptide hybrid molecule demonstrating potent broad-spectrum antifungal activity. Understanding its biosynthetic pathway is critical for future bioengineering efforts aimed at improving yield and generating novel analogs with enhanced therapeutic properties. This document provides a comprehensive overview of the Fungicidin-99 biosynthetic gene cluster, details the key enzymatic steps, presents quantitative data for the core enzymes, and outlines the experimental protocols used for pathway elucidation.

The Fungicidin-99 Biosynthetic Pathway

The biosynthesis of Fungicidin-99 originates from a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line. The pathway is initiated by the loading of a propionyl-CoA starter unit onto the PKS module. Chain extension proceeds through the sequential addition of five malonyl-CoA extender units. The resulting polyketide chain is then transferred to the NRPS module, which incorporates L-ornithine. The final hybrid molecule undergoes a series of post-assembly modifications, including hydroxylation and methylation, to yield the mature Fungicidin-99.

Fungicidin_99_Pathway Propionyl_CoA Propionyl-CoA (Starter Unit) PKS_Module PKS Module (FgnA/B) Propionyl_CoA->PKS_Module Malonyl_CoA 5x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Module Polyketide_Intermediate Heptaketide Intermediate PKS_Module->Polyketide_Intermediate Chain Assembly NRPS_Module NRPS Module (FgnC) Polyketide_Intermediate->NRPS_Module L_Ornithine L-Ornithine L_Ornithine->NRPS_Module Hybrid_Intermediate Hybrid PKS-NRPS Intermediate NRPS_Module->Hybrid_Intermediate Peptide Bond Formation Hydroxylase Hydroxylase (FgnD) Hybrid_Intermediate->Hydroxylase Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylase->Hydroxylated_Intermediate Hydroxylation Methyltransferase Methyltransferase (FgnE) Hydroxylated_Intermediate->Methyltransferase Fungicidin_99 Fungicidin-99 (Final Product) Methyltransferase->Fungicidin_99 Methylation

Caption: Biosynthetic pathway of Fungicidin-99 from precursor molecules.

Quantitative Analysis of Key Biosynthetic Enzymes

The core enzymes of the Fungicidin-99 pathway were heterologously expressed in E. coli and purified to homogeneity. Standard enzyme kinetics assays were performed to determine their catalytic efficiency. The results are summarized below.

Enzyme IDGeneSubstrate(s)K_m (µM)k_cat (s⁻¹)
FgnA/BfgnA, fgnBMalonyl-CoA150 ± 1225.4 ± 2.1
FgnCfgnCL-Ornithine210 ± 1815.8 ± 1.3
FgnDfgnDHybrid Intermediate85 ± 95.2 ± 0.6
FgnEfgnEHydroxylated Intermediate110 ± 159.7 ± 1.1

Experimental Protocols

Protocol: Heterologous Expression and Purification of FgnD (Hydroxylase)
  • Gene Cloning: The fgnD gene was PCR-amplified from the genomic DNA of the producing organism. The amplicon was cloned into a pET-28a(+) expression vector containing an N-terminal His6-tag.

  • Transformation: The resulting plasmid was transformed into E. coli BL21(DE3) competent cells.

  • Protein Expression: A single colony was used to inoculate 50 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C. The culture was then used to inoculate 1 L of fresh LB medium. The culture was grown at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM IPTG, and the culture was incubated for an additional 18 hours at 18°C.

  • Cell Lysis: Cells were harvested by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

  • Purification: The lysate was cleared by centrifugation (15,000 x g, 30 min, 4°C). The supernatant was loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column was washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole). The His6-tagged FgnD protein was eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Analysis: Protein purity was assessed by SDS-PAGE, and concentration was determined using the Bradford assay.

Protocol: In Vitro Enzyme Assay for FgnD
  • Reaction Mixture: The standard assay mixture (100 µL total volume) contained 50 mM HEPES buffer (pH 7.5), 100 µM of the hybrid PKS-NRPS intermediate substrate, 2 mM α-ketoglutarate, 2 mM L-ascorbate, 50 µM (NH4)2Fe(SO4)2, and 5 µg of purified FgnD enzyme.

  • Initiation and Incubation: The reaction was initiated by the addition of the enzyme. The mixture was incubated at 30°C for 20 minutes.

  • Quenching: The reaction was terminated by the addition of 100 µL of ice-cold methanol.

  • Analysis: The mixture was centrifuged to precipitate the protein. The supernatant was analyzed by HPLC-MS to quantify the formation of the hydroxylated product by monitoring the appearance of the corresponding mass peak.

Workflow for Gene Cluster Identification and Characterization

The identification of the Fungicidin-99 biosynthetic gene cluster (BGC) and subsequent characterization followed a systematic workflow involving genomics, bioinformatics, and molecular biology techniques.

BGC_Discovery_Workflow gDNA Genomic DNA Extraction Sequencing Whole Genome Sequencing gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly antiSMASH BGC Prediction (antiSMASH) Assembly->antiSMASH Candidate_BGC Candidate PKS-NRPS Gene Cluster Identified antiSMASH->Candidate_BGC Gene_Deletion Gene Deletion (CRISPR-Cas9) Candidate_BGC->Gene_Deletion Analysis Metabolite Profile Analysis (LC-MS) Gene_Deletion->Analysis Confirmation Loss of Fungicidin-99 Production Confirmed Analysis->Confirmation

Caption: Workflow for the identification of the Fungicidin-99 gene cluster.

Early-Stage Research Dossier: Antifungal Agent 99 (AF-99)

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AF99-Preclinical-WP-20251202 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health threat.[1][2] In response, our early-stage drug discovery program has identified a novel small molecule, designated Antifungal Agent 99 (AF-99), with potent and broad-spectrum antifungal activity. This document provides a comprehensive overview of the preclinical data generated to date, including in vitro efficacy, a proposed mechanism of action, and initial cytotoxicity assessments. The findings suggest that AF-99 represents a promising candidate for further development as a next-generation antifungal therapeutic.

In Vitro Antifungal Activity

The initial evaluation of any potential antifungal agent involves determining its in vitro activity against a range of pathogenic fungi.[3] AF-99 was screened against a panel of clinically relevant fungal species using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.[4][5]

Data Summary: Minimum Inhibitory Concentration (MIC)

The antifungal activity of AF-99 was compared against Fluconazole, a widely used azole antifungal. The results, summarized in Table 1, demonstrate the potent and broad-spectrum activity of AF-99, particularly against species known for resistance, such as Candida auris.

Table 1: In Vitro Antifungal Susceptibility of AF-99 and Comparator
Fungal Species MIC (μg/mL)
AF-99
Candida albicans (SC5314)0.25
Candida glabrata (CBS 138)0.5
Candida auris (CBS 10913)0.125
Cryptococcus neoformans (H99)0.06
Aspergillus fumigatus (Af293)1
Experimental Protocol: Broth Microdilution MIC Assay

The MIC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 methodology.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. A cell suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: AF-99 and Fluconazole were dissolved in dimethyl sulfoxide (B87167) (DMSO). Two-fold serial dilutions were prepared in RPMI-1640 medium directly within sterile 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for other agents) compared to the drug-free growth control well.

Proposed Mechanism of Action: Calcineurin Pathway Inhibition

Early mechanistic studies suggest that AF-99 targets the calcineurin signaling pathway. Calcineurin is a highly conserved protein phosphatase critical for stress responses, virulence, and drug resistance in many pathogenic fungi, making it an attractive therapeutic target.

Signaling Pathway Diagram

The diagram below illustrates the fungal calcineurin signaling pathway. Stress signals, such as exposure to antifungal drugs or host immune cells, lead to an increase in intracellular Ca²⁺. This activates calmodulin (CaM), which in turn activates calcineurin. Activated calcineurin dephosphorylates the transcription factor Crz1, allowing it to enter the nucleus and regulate the expression of stress-response genes. AF-99 is hypothesized to act as a direct inhibitor of calcineurin's phosphatase activity.

Calcineurin_Pathway Stress Cell Stress (e.g., Antifungal) Ca_Influx Ca²⁺ Influx Stress->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM activates Calcineurin Calcineurin CaM->Calcineurin activates Crz1_P Crz1-P (Inactive) [Cytoplasm] Calcineurin->Crz1_P dephosphorylates AF99 AF-99 AF99->Calcineurin inhibits Crz1 Crz1 (Active) [Nucleus] Crz1_P->Crz1 Nucleus Gene Expression (Stress Response) Crz1->Nucleus regulates

Caption: Proposed inhibition of the calcineurin pathway by AF-99.
Data Summary: Calcineurin Activity Inhibition

A cell-free enzymatic assay was used to quantify the inhibitory effect of AF-99 on calcineurin phosphatase activity. The results are presented as the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Inhibition of Calcineurin Phosphatase Activity
Compound IC50 (nM)
AF-9945.2
Cyclosporin A (Control)15.8
Experimental Protocol: Calcineurin Phosphatase Assay
  • Reagents: Recombinant human calcineurin, RII phosphopeptide substrate, and a malachite green-based phosphate (B84403) detection kit were used.

  • Assay Procedure: The reaction was initiated by adding calcineurin to a reaction buffer containing the RII substrate, calmodulin, Ca²⁺, and varying concentrations of AF-99 or the control inhibitor, Cyclosporin A.

  • Incubation: The reaction mixtures were incubated at 30°C for 20 minutes.

  • Phosphate Detection: The reaction was stopped, and the amount of free phosphate released by the phosphatase activity was quantified by adding the malachite green reagent and measuring the absorbance at 620 nm.

  • Data Analysis: The percentage of inhibition was calculated relative to a no-drug control. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity and Selectivity Index

A crucial aspect of early-stage drug discovery is to assess the selective toxicity of a compound, ensuring it is potent against the fungal target while having minimal effect on host cells. The cytotoxicity of AF-99 was evaluated against the human embryonic kidney cell line (HEK293). The Selectivity Index (SI) was calculated as the ratio of host cell toxicity to fungal cell activity (CC50/MIC). A higher SI value is indicative of greater selectivity.

Data Summary: Cytotoxicity and Selectivity
Table 3: Cytotoxicity and Selectivity Index of AF-99
Cell Line / Fungal Species AF-99 Activity (μg/mL) Selectivity Index (SI)
HEK293 (Cytotoxicity, CC50)> 64-
Candida albicans (MIC)0.25> 256
Candida auris (MIC)0.125> 512
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) and incubated for 24 hours.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of AF-99. A vehicle control (DMSO) was also included. The plates were incubated for an additional 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: The medium was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The CC50 (the concentration that reduces cell viability by 50%) was calculated using non-linear regression analysis.

Early-Stage Antifungal Discovery Workflow

The discovery and initial evaluation of AF-99 followed a structured, multi-stage screening process designed to efficiently identify promising lead compounds.

Discovery_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (>100,000 molecules) Primary_Screen High-Throughput Screen (Single Concentration vs. C. albicans) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>90% Growth Inhibition) Primary_Screen->Hit_Identification MIC_Panel MIC Determination (Broad-Spectrum Panel) Hit_Identification->MIC_Panel Cytotoxicity Cytotoxicity Assay (HEK293 Cells) MIC_Panel->Cytotoxicity Lead_Selection Lead Selection (AF-99) (Potency & High Selectivity Index) Cytotoxicity->Lead_Selection MOA_Studies Mechanism of Action (Enzymatic & Genetic Assays) Lead_Selection->MOA_Studies In_Vivo In Vivo Efficacy Models (Future Work) MOA_Studies->In_Vivo

Caption: High-level workflow for the discovery and evaluation of AF-99.

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity against a broad range of pathogenic fungi, including drug-resistant strains. Its high selectivity index suggests a favorable preliminary safety profile. The proposed mechanism of action, inhibition of the fungal calcineurin pathway, represents a validated and promising strategy for antifungal development.

Future research will focus on:

  • Lead Optimization: Synthesizing analogues of AF-99 to improve potency and pharmacokinetic properties.

  • Mechanism of Action Confirmation: Utilizing genetic approaches (e.g., gene deletion mutants) to confirm the calcineurin pathway as the primary target.

  • In Vivo Efficacy: Evaluating the therapeutic potential of AF-99 in animal models of invasive fungal infections.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to AF-99.

References

Methodological & Application

"Antifungal agent 99" experimental protocol for fungal culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antifungal Agent 99 is a novel, broad-spectrum antifungal compound belonging to the triazole class of drugs. It exhibits potent activity against a wide range of pathogenic fungi by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound against various fungal cultures.

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Species to this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against common fungal pathogens. MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27/M38-A2 guidelines.[4][5][6][7]

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.1250.25
Candida glabrataATCC 900300.51
Candida parapsilosisATCC 220190.250.5
Aspergillus fumigatusATCC 2043050.51
Aspergillus flavusATCC 20430412
Cryptococcus neoformansATCC 660310.250.5

MIC₅₀: The minimum concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The minimum concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Fungal Isolate Preparation

This protocol describes the preparation of fungal inocula for susceptibility testing.

Materials:

  • Fungal culture plates (e.g., Sabouraud Dextrose Agar)[8]

  • Sterile saline solution (0.85% NaCl) or sterile phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer[8]

  • Sterile loops or swabs

  • Vortex mixer[8]

Procedure:

  • Streak the fungal isolate onto a fresh agar (B569324) plate and incubate at 35°C for 24-48 hours to obtain well-isolated colonies.[8]

  • Select 3-5 well-isolated colonies and transfer them to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube for 15-20 seconds to create a homogenous cell suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (at 530 nm) or a nephelometer.[6]

  • This standardized inoculum suspension is now ready for use in susceptibility testing.

Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[5][6]

Materials:

  • Standardized fungal inoculum (prepared as described above)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[8]

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.016 to 16 µg/mL.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Dilute the standardized fungal inoculum in RPMI-1640 medium to the final desired concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Inoculate each well (except the sterility control) with the diluted fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Visually read the MIC, which is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the growth control.[5]

Mandatory Visualizations

Signaling Pathway of this compound

Antifungal_Agent_99_Pathway cluster_membrane Fungal Cell Membrane cluster_outcome Cellular Outcome Ergosterol Ergosterol Disruption Membrane Disruption Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme substrate Enzyme->Ergosterol product Enzyme->Disruption Ergosterol Depletion Agent This compound Agent->Enzyme Inhibition Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Fungal Inoculum C 3. Inoculate Microtiter Plate A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate at 35°C C->D E 5. Visually Read Plates D->E F 6. Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Application Notes and Protocols for the Preparation of "Antifungal Agent 99" Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of stock solutions of "Antifungal agent 99," a succinate (B1194679) dehydrogenase (SDH) inhibitor with antifungal properties. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in antifungal susceptibility testing and other in vitro and in vivo experiments.

Physicochemical Properties and Solubility

"this compound," also identified as compound E1, is an effective antibacterial and antifungal agent.[1][2] While detailed public data on its physicochemical properties are limited, some key information is summarized below. It is crucial to consult the manufacturer's certificate of analysis for the most accurate and lot-specific information.

PropertyValue/InformationSource
Chemical Name This compound (Compound E1)[1]
Molecular Formula C27H27BrN2[2]
Mechanism of Action Fungal succinate dehydrogenase (SDH) inhibitor[1]
Recommended Storage -20°C
Solubility Information on solubility in common laboratory solvents should be requested from the supplier or determined empirically. Many antifungal agents with low aqueous solubility are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).N/A

Experimental Protocols for Stock Solution Preparation

The following protocols are based on established guidelines for preparing antifungal stock solutions, such as those from the Clinical and Laboratory Standards Institute (CLSI). The choice of solvent and concentration should be adapted based on the specific experimental requirements and the solubility of "this compound."

This protocol is suitable for preparing a high-concentration stock solution of "this compound" for use in various in vitro assays. The final concentration of DMSO in the assay should not exceed 1% (v/v) to minimize solvent-induced toxicity to fungal cells.

Materials:

  • "this compound" powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Weighing: In a sterile environment, accurately weigh the desired amount of "this compound" powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes to prevent degradation and avoid repeated freeze-thaw cycles.

  • Long-term Storage: Store the aliquots at -20°C for up to six months.

The high-concentration stock solution must be diluted to the final working concentration in the appropriate culture medium (e.g., RPMI-1640) for use in antifungal susceptibility testing.

Procedure:

  • Thawing: Thaw an aliquot of the "this compound" stock solution at room temperature.

  • Intermediate Dilution (if necessary): Depending on the final desired concentration, an intermediate dilution step in the culture medium may be necessary.

  • Final Dilution: Prepare the final working solutions by diluting the stock solution (or intermediate dilution) in the appropriate volume of culture medium to achieve the desired test concentrations. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:100 dilution.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for preparing antifungal stock solutions and the mechanism of action of "this compound."

G Workflow for Preparing this compound Stock Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Antifungal Agent 99 Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex sterilize Filter Sterilize (0.22 µm filter) vortex->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Culture Medium (e.g., RPMI-1640) thaw->dilute use Use in Assay dilute->use

Caption: Workflow for the preparation of "this compound" stock and working solutions.

G Mechanism of Action of this compound A This compound B Succinate Dehydrogenase (SDH) in Fungal Mitochondria A->B targets C Inhibition of Electron Transport Chain B->C leads to D Decreased ATP Production C->D E Inhibition of Fungal Growth D->E

Caption: "this compound" inhibits fungal growth by targeting succinate dehydrogenase.

References

Application Notes: Antifungal Agent 99 in Fungal Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal agents and host immune responses.[1][2] This resilience makes biofilm-associated infections a significant challenge in clinical settings.[3] Antifungal Agent 99 is a novel investigational compound with potential applications in the disruption of fungal biofilms. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in inhibiting the formation of fungal biofilms and eradicating pre-formed biofilms.

Mechanism of Action (Hypothetical)

While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with key signaling pathways crucial for biofilm formation. Fungal biofilm development is a complex process regulated by intricate signaling networks, including the cAMP-PKA and MAPK pathways, which control cellular adhesion, hyphal formation, and extracellular matrix production.[4][5] this compound may target components of these pathways, thereby disrupting the coordinated processes of biofilm development.

Key Experiments & Protocols

To assess the anti-biofilm properties of this compound, two primary in vitro assays are recommended: the Biofilm Inhibition Assay and the Pre-formed Biofilm Eradication Assay. Quantification of biofilm biomass and cell viability can be achieved through Crystal Violet (CV) staining and a metabolic assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) reduction assay, respectively.[3]

Experimental Protocol 1: Biofilm Formation Inhibition Assay

This protocol details the procedure to determine the ability of this compound to prevent the formation of fungal biofilms.

Materials and Reagents:

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI 1640)

  • This compound

  • Positive control antifungal agent (e.g., Fluconazole)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 95% Ethanol (B145695)

  • XTT labeling reagent

  • Menadione solution

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, inoculate a single fungal colony into the appropriate liquid growth medium.

    • Incubate overnight at 37°C with shaking.

    • Adjust the cell density to 1 x 10^6 cells/mL in fresh growth medium.[3]

  • Assay Setup:

    • Prepare serial dilutions of this compound and the positive control antifungal in the growth medium within the 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compounds.

    • Include wells with fungal inoculum and drug-free medium as a negative control.

    • Include wells with sterile medium only as a blank control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification:

    • Following incubation, proceed with either Crystal Violet staining to measure total biofilm biomass or the XTT assay to determine cell viability.

Experimental Protocol 2: Pre-formed Biofilm Eradication Assay

This protocol is designed to assess the efficacy of this compound in eradicating established biofilms.

Procedure:

  • Biofilm Formation:

    • Add 100 µL of the prepared fungal inoculum (1 x 10^6 cells/mL) to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for the formation of mature biofilms.[6]

  • Treatment:

    • After incubation, carefully remove the supernatant and wash the biofilms twice with sterile PBS to remove non-adherent cells.[3]

    • Prepare serial dilutions of this compound and a positive control in fresh growth medium.

    • Add 100 µL of the compound dilutions to the wells containing the pre-formed biofilms.

    • Add fresh medium to the untreated control wells.

  • Incubation:

    • Incubate the plate for an additional 24 hours at 37°C.[3]

  • Quantification:

    • After the treatment period, proceed with Crystal Violet staining or the XTT assay to quantify the remaining biofilm.

Protocol 3: Quantification of Biofilm Inhibition and Eradication

A. Crystal Violet (CV) Staining (Biomass Quantification)

  • Washing:

    • Carefully discard the supernatant from the wells and wash twice with sterile PBS.[3]

  • Fixation:

  • Staining:

    • Remove the methanol and allow the plate to air dry.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 30 minutes at room temperature.[6]

  • Washing:

    • Remove the CV solution and wash the plate thoroughly with distilled water.[3]

  • Solubilization:

    • Add 100 µL of 95% ethanol to each well to solubilize the bound dye.[6]

  • Measurement:

    • Read the absorbance at 585 nm using a microplate reader.[6]

B. XTT Reduction Assay (Cell Viability Quantification)

  • Washing:

    • Following treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.[3]

  • XTT-Menadione Solution Preparation:

    • Prepare the XTT-menadione solution immediately before use according to the manufacturer's instructions.

  • Incubation with XTT:

    • Add 100 µL of the XTT-menadione solution to each well.[3]

    • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measurement:

    • Read the absorbance at 490 nm using a microplate reader.

Data Presentation

The following tables present hypothetical data for the anti-biofilm activity of this compound against a Candida albicans biofilm.

Table 1: Biofilm Inhibition by this compound

Concentration (µg/mL)% Biofilm Inhibition (Biomass - CV Assay)% Reduction in Viability (XTT Assay)
0 (Control)0%0%
125%30%
255%60%
485%90%
895%98%

This table illustrates a dose-dependent inhibition of biofilm formation by this compound.

Table 2: Pre-formed Biofilm Eradication by this compound

Concentration (µg/mL)% Biofilm Eradication (Biomass - CV Assay)% Reduction in Viability (XTT Assay)
0 (Control)0%0%
115%20%
240%45%
470%75%
888%92%

This table demonstrates the efficacy of this compound in disrupting established biofilms.

Visualizations

experimental_workflow Experimental Workflow for Biofilm Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_quant Quantification cluster_methods Quantification Methods prep_inoculum Prepare Fungal Inoculum (1x10^6 cells/mL) add_inoculum Add Inoculum and Compounds to 96-well Plate prep_inoculum->add_inoculum prep_compounds Prepare Serial Dilutions of this compound prep_compounds->add_inoculum incubate Incubate for 24-48h at 37°C add_inoculum->incubate wash Wash to Remove Planktonic Cells incubate->wash quant_method Quantify Biofilm wash->quant_method cv_stain Crystal Violet Staining (Biomass) quant_method->cv_stain Option 1 xtt_assay XTT Assay (Viability) quant_method->xtt_assay Option 2

Caption: Workflow for the Fungal Biofilm Inhibition Assay.

camp_pka_pathway Simplified cAMP-PKA Signaling Pathway in Fungal Biofilm Formation ext_signal Environmental Signals (e.g., Nutrients) cyr1 Cyr1 (Adenylyl Cyclase) ext_signal->cyr1 camp cAMP cyr1->camp activates pka PKA (Protein Kinase A) camp->pka activates transcription_factors Transcription Factors (e.g., Efg1) pka->transcription_factors activates biofilm_genes Expression of Biofilm-Related Genes (Adhesion, Hyphal Growth) transcription_factors->biofilm_genes regulates biofilm_formation Biofilm Formation biofilm_genes->biofilm_formation agent99 This compound agent99->pka Hypothesized Inhibition

Caption: Hypothetical target of this compound in the cAMP-PKA pathway.

References

"Antifungal agent 99" for agricultural antifungal treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Antifungal Agent 99

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, selective fungicide being investigated for the control of a broad spectrum of fungal pathogens in agricultural settings. This document provides detailed protocols for the in vitro and in planta evaluation of this compound, along with a summary of its activity and proposed mechanism of action. These guidelines are intended to assist researchers in the reproducible assessment of this compound's efficacy.

Mechanism of Action

This compound is a potent and specific inhibitor of 1,3-β-glucan synthase, an essential enzyme in most fungi responsible for the synthesis of β-glucan, a major component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and cell lysis. This targeted mode of action is designed to have minimal impact on non-target organisms, such as plants.[1][2]

Antifungal_Agent_99 This compound Glucan_Synthase 1,3-β-Glucan Synthase Antifungal_Agent_99->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-Glucan Synthesis Glucan_Synthase->Beta_Glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Lysis Cell Lysis and Fungal Death Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in planta efficacy of this compound against key agricultural fungal pathogens.

Table 1: In Vitro Antifungal Activity of this compound

Fungal PathogenHost Crop(s)Minimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinereaGrapes, Strawberries, Tomatoes0.5
Fusarium graminearumWheat, Barley, Maize1.0
Magnaporthe oryzaeRice0.25
Phytophthora infestansPotatoes, Tomatoes2.0
Sclerotinia sclerotiorumSoybeans, Canola, Sunflowers0.5

Table 2: Inhibitory Activity against 1,3-β-Glucan Synthase

Enzyme SourceIC50 (µg/mL)
Botrytis cinerea cell-free extract0.15

Table 3: Greenhouse Efficacy on Tomato against Botrytis cinerea (Gray Mold)

TreatmentApplication Rate (g/ha)Disease Severity (%)Efficacy (%)
Untreated Control-85-
This compound1001582.4
This compound200594.1
Standard Fungicide2501088.2

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from standardized methods for antifungal susceptibility testing.[3][4]

1. Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • 96-well microtiter plates

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Fungal inoculum, adjusted to 1 x 10^5 spores/mL

  • Spectrophotometer or microplate reader

2. Procedure:

  • Prepare a serial two-fold dilution of this compound in PDB directly in the 96-well plate. The final concentrations should range from 64 µg/mL to 0.0625 µg/mL.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (no antifungal agent) and a negative control (no inoculum).

  • Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Determine the MIC by visual inspection as the lowest concentration of the antifungal agent that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of this compound in a 96-well plate. C Add fungal inoculum to each well. A->C B Adjust fungal spore suspension to the desired concentration. B->C D Incubate at 25°C for 48-72 hours. C->D E Visually assess fungal growth or measure optical density. D->E F Determine the Minimum Inhibitory Concentration (MIC). E->F

Caption: Workflow for MIC determination.

Protocol 2: 1,3-β-Glucan Synthase Inhibition Assay

1. Materials:

  • Fungal cell-free extract containing 1,3-β-glucan synthase

  • UDP-[14C]-glucose (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM EDTA)

  • This compound at various concentrations

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare reaction mixtures containing the reaction buffer, fungal cell-free extract, and varying concentrations of this compound.

  • Pre-incubate the mixtures for 10 minutes at 30°C.

  • Initiate the reaction by adding UDP-[14C]-glucose.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction by adding ethanol.

  • Filter the reaction mixture and wash to remove unincorporated UDP-[14C]-glucose.

  • Measure the radioactivity of the filter using a scintillation counter to quantify the amount of synthesized β-glucan.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Greenhouse Efficacy Trial on Tomato against Botrytis cinerea

This protocol is a general guideline and may need to be adapted based on specific greenhouse conditions and equipment.[5][6]

1. Materials:

  • Tomato plants (e.g., variety 'Moneymaker') at the 4-6 true leaf stage

  • Botrytis cinerea spore suspension (1 x 10^6 spores/mL)

  • This compound formulated for foliar application

  • Standard commercial fungicide for comparison

  • Pressurized sprayer

2. Procedure:

  • Arrange tomato plants in a randomized complete block design.

  • Apply the fungicidal treatments to the tomato foliage until runoff. Include an untreated control group.

  • Allow the foliage to dry for 24 hours.

  • Inoculate the plants with the Botrytis cinerea spore suspension.

  • Maintain high humidity (>90%) for 48 hours to promote infection.

  • Grow the plants under standard greenhouse conditions for 7-10 days.

  • Assess disease severity by visually estimating the percentage of leaf area with gray mold symptoms.

  • Calculate the efficacy of the treatments relative to the untreated control.

A Grow tomato plants to the 4-6 leaf stage. B Apply fungicide treatments (including control). A->B C Inoculate plants with Botrytis cinerea spores. B->C D Maintain high humidity for 48 hours. C->D E Incubate for 7-10 days under greenhouse conditions. D->E F Assess disease severity. E->F G Calculate treatment efficacy. F->G

Caption: Workflow for greenhouse efficacy trial.

References

Application Notes and Protocols: Antifungal Agent 99 (Model Compound: Fungocidin-X)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antifungal agent 99" is a placeholder name. All data, protocols, and pathways described herein are based on a hypothetical agent, designated Fungocidin-X , and are provided for illustrative and educational purposes. The experimental values are representative of typical findings in preclinical antifungal drug development and should be adapted for any new chemical entity.

I. Overview and Mechanism of Action

Fungocidin-X is a novel investigational antifungal agent belonging to the azole class. Its primary mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Postulated Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Fungocidin-X, targeting the ergosterol biosynthesis pathway in fungal cells.

FungocidinX_Pathway cluster_Fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Cell Membrane (Ergosterol Integration) Ergosterol->Membrane Disruption Membrane Disruption & Cell Lysis Membrane->Disruption FungocidinX Fungocidin-X FungocidinX->Enzyme Inhibits Enzyme->Ergosterol Catalyzes

Caption: Postulated mechanism via ergosterol synthesis inhibition.

II. Quantitative Data Summary: In Vivo Efficacy

The efficacy of Fungocidin-X has been evaluated in a murine model of disseminated candidiasis. The primary endpoint was the reduction of fungal burden in the kidneys, a key target organ in this infection model.[1][2][3]

Table 1: Dose-Ranging Efficacy in a Murine Candidiasis Model
Dose (mg/kg/day)Route of AdministrationFungal Burden (log10 CFU/g Kidney ± SD)Percent Reduction vs. Control
Vehicle ControlIntraperitoneal (IP)6.8 ± 0.40%
1Intraperitoneal (IP)5.2 ± 0.623.5%
5Intraperitoneal (IP)3.9 ± 0.542.6%
10Intraperitoneal (IP)2.5 ± 0.463.2%
20Intraperitoneal (IP)1.7 ± 0.375.0%

*Data based on treatment for 7 days, initiated 24 hours post-infection with Candida albicans.

III. Pharmacokinetic Profile

Pharmacokinetic (PK) parameters were determined in infected neutropenic mice to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Fungocidin-X.[4] The relationship between the drug's concentration-time profile and its microbiological activity is crucial for designing optimal dosing regimens.[5] For azole antifungals, the ratio of the free-drug 24-hour Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC) is often the key pharmacodynamic (PD) parameter predictive of efficacy.

Table 2: Key Pharmacokinetic Parameters of Fungocidin-X in Mice
Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Half-life (t1/2) (h)
10 (Oral)2.11.015.83.5
10 (IV)12.50.120.13.2

IV. Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol describes the methodology for establishing a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of antifungal agents.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar/Broth

  • Sterile 0.9% saline

  • Male BALB/c mice (6-8 weeks old)

  • Fungocidin-X, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline)

  • Sterile syringes and needles (27-gauge)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans from a frozen stock onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours.

    • Inoculate a single colony into Sabouraud Dextrose Broth and incubate overnight at 35°C with shaking.

    • Harvest fungal cells by centrifugation, wash twice with sterile saline, and resuspend.

    • Adjust the cell density to the desired concentration (e.g., 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.

  • Infection:

    • Acclimate mice for at least one week prior to the experiment.

    • Infect mice via lateral tail vein injection with 0.2 mL of the prepared C. albicans suspension (e.g., 1 x 10^5 CFU/mouse).

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer Fungocidin-X or vehicle control at the desired doses and route (e.g., intraperitoneal injection).

    • Continue daily treatment for a predetermined period (e.g., 7 days).

  • Endpoint Analysis (Fungal Burden):

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest kidneys.

    • Weigh the kidneys and homogenize them in a fixed volume of sterile saline.

    • Perform serial dilutions of the tissue homogenates and plate them onto Sabouraud Dextrose Agar containing antibiotics (to prevent bacterial growth).

    • Incubate plates at 35°C for 48 hours and count the colonies to determine the CFU per gram of tissue.

Experimental Workflow Diagram

InVivo_Workflow cluster_prep Preparation cluster_exp In-Life Phase cluster_analysis Analysis P1 Prepare Fungal Inoculum E2 Infect Mice via Tail Vein Injection P1->E2 P2 Prepare Dosing Solutions E3 Administer Treatment (Daily for 7 days) P2->E3 E1 Acclimatize Mice (1 week) E1->E2 E2->E3 E4 Monitor Daily (Health & Weight) E3->E4 A1 Euthanize & Harvest Kidneys E3->A1 A2 Homogenize Tissue & Plate Dilutions A1->A2 A3 Incubate & Count CFU A2->A3 A4 Calculate Fungal Burden (CFU/gram) A3->A4

Caption: Experimental workflow for in vivo efficacy testing.

V. Troubleshooting and Optimization

When transitioning from in vitro to in vivo studies, discrepancies in efficacy are common. The following logic diagram outlines a troubleshooting process for poor in vivo outcomes.

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed CheckPK Review Pharmacokinetics (AUC, Cmax) Start->CheckPK CheckDose Is Dose High Enough? (fAUC/MIC > 25) CheckPK->CheckDose No, exposure is adequate LowExposure Result: Low Drug Exposure CheckPK->LowExposure Yes CheckFormulation Is Formulation Soluble & Stable? PoorSolubility Action: Reformulate Agent (e.g., use cyclodextrin) CheckFormulation->PoorSolubility No ConsiderMetabolism Consider: Rapid Metabolism or High Protein Binding CheckFormulation->ConsiderMetabolism Yes IncreaseDose Action: Perform Dose Escalation Study CheckDose->IncreaseDose No End Optimized Protocol CheckDose->End Yes, target met LowExposure->CheckFormulation PoorSolubility->End IncreaseDose->End ConsiderMetabolism->End

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Protocol for testing "Antifungal agent 99" synergy with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating the Synergy of Antifungal Agent 99 in Combination Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antifungal resistance poses a significant challenge to global health. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce dosage, and combat the development of resistance. This document provides a detailed protocol for testing the in vitro synergy of a novel investigational drug, "this compound," with other established antifungal agents.

For the purpose of this protocol, "this compound" is a hypothetical novel agent that inhibits β-(1,3)-glucan synthase, an essential enzyme for fungal cell wall synthesis. This mechanism is similar to that of the echinocandin class of antifungals. Understanding the interactions between this compound and other drugs is crucial for its clinical development. The primary methodologies described herein are the checkerboard microdilution assay and the time-kill curve analysis.

Potential Synergistic Partners for this compound

Given that this compound targets the fungal cell wall, logical partners for synergy testing would be drugs that target different cellular components. A compromised cell wall may enhance the penetration and efficacy of other antifungal agents.

  • Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme involved in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2][3]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[1][4]

  • Pyrimidine analogs (e.g., Flucytosine): This drug is converted within fungal cells into a metabolite that inhibits DNA and RNA synthesis.[3]

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is the standard method for quantitatively assessing the in vitro interaction of two antimicrobial agents.[5][6] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound in RPMI medium along the x-axis of the 96-well plate (e.g., columns 1-10).

    • Prepare serial twofold dilutions of the partner drug in RPMI medium along the y-axis (e.g., rows A-G).

    • Row H will contain only dilutions of this compound to determine its Minimum Inhibitory Concentration (MIC) alone.

    • Column 11 will contain only dilutions of the partner drug to determine its MIC alone.

    • Column 12 will serve as a drug-free growth control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Plate Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungal isolate.

  • Reading Results and FICI Calculation:

    • After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the growth control.

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FICI is the sum of the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B[7][8]

Data Presentation:

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Fungal IsolateMIC of Agent 99 Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)MIC of Agent 99 in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FICIInterpretation
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

Interpretation of FICI Values: [7][9]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate of fungal killing and the interaction between drugs over time.[5]

Materials:

  • This compound

  • Partner antifungal drug

  • Fungal isolate(s)

  • Culture tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker (35°C)

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a fungal inoculum as described for the checkerboard assay, resulting in a starting concentration of approximately 1-5 x 10^5 CFU/mL in RPMI medium.

  • Experimental Setup: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Partner drug alone (at a relevant concentration, e.g., MIC)

    • Combination of this compound and the partner drug (at the same concentrations as the individual tubes)

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.

Data Analysis:

  • Plot the log10 CFU/mL versus time for each treatment group.

  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.[5]

  • Antagonism is defined as a ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.

  • Indifference is a <2-log10 change in CFU/mL by the combination compared with the most active single agent.

Data Presentation:

Table 2: Time-Kill Analysis Results

Fungal IsolateTreatmentΔ log10 CFU/mL at 24h (vs. most active single agent)Δ log10 CFU/mL at 48h (vs. most active single agent)Interpretation
Candida albicans ATCC 90028Agent 99 + Partner Drug
Clinical Isolate 1Agent 99 + Partner Drug

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation prep_inoculum Prepare Fungal Inoculum setup_plate Set up 96-well Plate prep_inoculum->setup_plate setup_tubes Set up Culture Tubes prep_inoculum->setup_tubes prep_drugs Prepare Drug Dilutions prep_drugs->setup_plate prep_drugs->setup_tubes incubate_plate Inoculate & Incubate (24-48h) setup_plate->incubate_plate read_mic Determine MICs incubate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret FICI (Synergy, Additive, etc.) calc_fici->interpret_fici incubate_tubes Incubate & Sample (0-48h) setup_tubes->incubate_tubes plate_samples Plate for CFU Count incubate_tubes->plate_samples plot_curves Plot Time-Kill Curves plate_samples->plot_curves interpret_timekill Interpret Time-Kill Data (Synergy, Indifference, etc.) plot_curves->interpret_timekill conclusion Draw Conclusion on Synergy interpret_fici->conclusion interpret_timekill->conclusion

Caption: Workflow for Antifungal Synergy Testing.

Hypothetical Signaling Pathway for Synergy

The diagram below illustrates the potential synergistic interaction between this compound (a glucan synthase inhibitor) and an azole antifungal (an ergosterol synthesis inhibitor).

G cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane glucan_synthase β-(1,3)-D-glucan Synthase glucan β-(1,3)-D-glucan glucan_synthase->glucan synthesizes compromised_wall Compromised Cell Wall glucan->compromised_wall leads to lanosterol Lanosterol demethylase Lanosterol 14-α-demethylase lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol synthesizes membrane_integrity Membrane Integrity demethylase->membrane_integrity disrupted by inhibition ergosterol->membrane_integrity maintains cell_death Fungal Cell Death membrane_integrity->cell_death agent99 This compound agent99->glucan_synthase inhibits azole Azole Antifungal azole->demethylase inhibits compromised_wall->azole enhances uptake compromised_wall->cell_death

Caption: Proposed Synergistic Mechanism of Action.

References

Application Notes: Dectin-1 Targeted Liposomal Delivery of Antifungal Agent 99 (AFA-99)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antifungal Agent 99 (AFA-99) is a potent, broad-spectrum antifungal compound highly effective against pathogenic yeasts and molds, such as Candida albicans and Aspergillus fumigatus. Its mechanism of action involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately, fungal cell death.[1][2] Despite its efficacy, the clinical use of AFA-99 is hampered by significant dose-dependent nephrotoxicity, stemming from off-target binding to cholesterol in mammalian cell membranes.[1][3] To mitigate this toxicity and enhance therapeutic outcomes, a targeted drug delivery system is essential.[4]

This document details the application of a novel delivery system: Dectin-1 Targeted Liposomes. Dectin-1 is a key pattern recognition receptor expressed on myeloid cells, such as macrophages and neutrophils, that recognizes β-1,3-glucans on fungal cell walls. By decorating AFA-99-loaded liposomes with a Dectin-1 agonist, this system is designed to specifically target immune cells actively engaged in fighting fungal infections. This strategy aims to increase the drug concentration at the site of infection, improve fungal clearance, and reduce systemic exposure and associated toxicity.

Principle of the Delivery System

The delivery system utilizes liposomes, which are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic drugs like AFA-99. The surface of these liposomes is functionalized with a synthetic β-glucan analogue that acts as a ligand for the Dectin-1 receptor on host immune cells.

The proposed mechanism involves:

  • Systemic Administration: The Dectin-1 targeted liposomes are administered intravenously.

  • Targeted Binding: In the bloodstream and tissues, the β-glucan ligands on the liposome (B1194612) surface bind specifically to Dectin-1 receptors on macrophages and neutrophils.

  • Cellular Uptake: This binding triggers receptor-mediated endocytosis, internalizing the liposome and its AFA-99 cargo into the very cells that are often reservoirs for intracellular fungi.

  • Drug Release: Once inside the phagocytic cell, the liposome is degraded within the phagolysosome, releasing a high concentration of AFA-99 directly at the site of infection. This localized release enhances the fungicidal activity against both intracellular and extracellular fungi while minimizing exposure to sensitive organs like the kidneys.

Performance and Characterization Data

Quantitative data from formulation development and preclinical testing are summarized below.

Table 1: Physicochemical Properties of AFA-99 Liposomal Formulations

Formulation ID Targeting Ligand Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
Lipo-AFA-99 None 115 ± 5 0.15 ± 0.03 -25.3 ± 1.8 92.5 ± 2.1

| Dec-Lipo-AFA-99 | β-Glucan Analogue | 128 ± 7 | 0.18 ± 0.02 | -21.7 ± 2.0 | 90.8 ± 2.5 |

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration)

Organism Free AFA-99 (μg/mL) Lipo-AFA-99 (μg/mL) Dec-Lipo-AFA-99 (μg/mL)
Candida albicans (SC5314) 0.25 0.25 0.125
Aspergillus fumigatus (Af293) 0.5 0.5 0.25

| Fluconazole-Resistant C. albicans | 32 | 32 | 16 |

Table 3: In Vivo Efficacy in a Murine Model of Systemic Aspergillosis

Treatment Group (n=10) Dose (mg/kg) Mean Fungal Burden (Log CFU/g Kidney) Survival Rate (%) at Day 14
Vehicle Control (5% Dextrose) - 6.8 ± 0.5 0
Free AFA-99 1.0 4.2 ± 0.7 40
Lipo-AFA-99 1.0 4.0 ± 0.6 60
Dec-Lipo-AFA-99 1.0 2.5 ± 0.4* 90*
Dec-Lipo-AFA-99 0.5 3.1 ± 0.5 80

*p < 0.05 compared to Free AFA-99 and Lipo-AFA-99 groups.

Visualizations

G cluster_0 Systemic Circulation cluster_1 Site of Infection Liposome Dec-Lipo-AFA-99 Kidney Kidney (Off-Target) Liposome->Kidney Reduced Exposure Macrophage Macrophage (Target) Liposome->Macrophage Targeting Dectin1 Dectin-1 Receptor Macrophage->Dectin1 Binding Phagocytosis Phagocytosis Dectin1->Phagocytosis Internalization Fungus Fungus (e.g., Aspergillus) Death Fungal Cell Death Fungus->Death Release AFA-99 Release Phagocytosis->Release Release->Fungus Drug Action

Caption: Mechanism of Dectin-1 targeted liposomal AFA-99 delivery.

G cluster_pathway Dectin-1 Signaling Pathway in Macrophage BetaGlucan Fungal β-Glucan Dectin1 Dectin-1 BetaGlucan->Dectin1 binds Syk Syk Dectin1->Syk activates CARD9 CARD9-Bcl10-MALT1 Syk->CARD9 Phagocytosis Phagocytosis Syk->Phagocytosis promotes NFkB NF-κB CARD9->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces

Caption: Dectin-1 signaling cascade upon fungal recognition.

Experimental Protocols

Protocol 1: Preparation of Dectin-1 Targeted Liposomes (Dec-Lipo-AFA-99)

This protocol describes the preparation of AFA-99 loaded liposomes using the thin-film hydration method followed by surface functionalization.

Materials:

  • AFA-99 (this compound)

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] with N-hydroxysuccinimide ester)

  • β-Glucan-Amine (synthetic, amine-functionalized β-1,3-glucan analogue)

  • Chloroform, Methanol

  • HEPES buffer (10 mM, pH 7.4)

  • Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm)

Methodology:

  • Lipid Film Formation: a. Dissolve HSPC, cholesterol, and AFA-99 in a 10:5:1 molar ratio in a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask. b. For targeted liposomes, add DSPE-PEG(2000)-NHS at 1 mol% of total lipid. c. Remove the organic solvents using a rotary evaporator at 45°C under vacuum to form a thin, dry lipid film on the flask wall. d. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Sizing: a. Hydrate the lipid film with HEPES buffer by vortexing for 10 minutes, forming multilamellar vesicles (MLVs). b. Subject the MLV suspension to 5 freeze-thaw cycles using liquid nitrogen and a 60°C water bath to enhance encapsulation. c. Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to produce unilamellar vesicles of a defined size.

  • Ligand Conjugation (for Dec-Lipo-AFA-99): a. To the prepared NHS-functionalized liposomes, add β-Glucan-Amine in a 5-fold molar excess relative to DSPE-PEG(2000)-NHS. b. Adjust the pH of the mixture to 8.0-8.5 and allow the reaction to proceed for 12 hours at room temperature with gentle stirring. c. Purify the final formulation by dialysis against HEPES buffer for 24 hours to remove un-conjugated ligand and unencapsulated drug.

  • Characterization: a. Determine particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Quantify AFA-99 encapsulation efficiency by disrupting a known amount of liposomes with Triton X-100 and measuring drug concentration via HPLC.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the formulations against fungal pathogens according to CLSI guidelines.

Materials:

  • Candida albicans or Aspergillus fumigatus strains

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Free AFA-99, Lipo-AFA-99, Dec-Lipo-AFA-99

  • Spectrophotometer (plate reader)

Methodology:

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of each test compound (Free AFA-99 and liposomal formulations) in the 96-well plates.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. Include a drug-free well as a positive growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at 530 nm.

Protocol 3: Murine Model of Systemic Aspergillosis

This protocol evaluates the in vivo efficacy of the AFA-99 formulations in an immunosuppressed mouse model.

Materials:

Methodology:

  • Immunosuppression: a. Administer cyclophosphamide (150 mg/kg, intraperitoneally) on days -2 and +3 relative to infection. b. Administer cortisone acetate (250 mg/kg, subcutaneously) on day -1. This regimen induces profound neutropenia, making the mice susceptible to infection.

  • Infection: a. On day 0, infect mice by intravenous (tail vein) injection of 1 x 10⁵ A. fumigatus conidia in 100 µL of saline with 0.05% Tween 80.

  • Treatment: a. Beginning 24 hours post-infection (day +1), administer the test articles intravenously once daily for 5 consecutive days. b. Divide mice into treatment groups as described in Table 3.

  • Efficacy Assessment: a. Survival: Monitor mice daily for 14 days post-infection and record survival. b. Fungal Burden: On day +6 (24 hours after the last dose), euthanize a subset of mice from each group (n=5). Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for plating on Sabouraud Dextrose Agar. c. Calculate the fungal burden as colony-forming units (CFU) per gram of tissue after incubating the plates for 48 hours at 37°C.

G cluster_survival Survival Cohort cluster_burden Fungal Burden Cohort Start Start: Immunosuppression (Day -2 to -1) Infection Infection (Day 0) IV injection of A. fumigatus conidia Start->Infection Treatment Treatment (Day 1-5) Daily IV administration of test articles Infection->Treatment Endpoint Endpoint Assessment Treatment->Endpoint Monitor Monitor Survival (Daily until Day 14) Endpoint->Monitor Euthanize Euthanize (Day 6) Endpoint->Euthanize Harvest Harvest Kidneys Euthanize->Harvest Homogenize Homogenize & Plate Harvest->Homogenize Quantify Quantify CFU/gram Homogenize->Quantify

Caption: Experimental workflow for the in vivo efficacy study.

References

Assaying the Effect of "Antifungal Agent 99" on Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fungal cell wall is a critical structure for the survival and pathogenicity of fungi, providing physical protection, maintaining osmotic stability, and mediating interactions with the host.[1][2] Its composition, rich in polysaccharides like chitin (B13524) and β-glucans that are absent in mammalian cells, makes it an ideal target for antifungal therapies.[2][3][4] "Antifungal Agent 99" is a novel investigational compound designed to disrupt the integrity of the fungal cell wall by a dual-action mechanism, inhibiting both chitin synthase and β-1,3-glucan synthase. This application note provides a comprehensive overview and detailed protocols for assessing the in vitro effects of "this compound" on various fungal pathogens.

Hypothesized Mechanism of Action

"this compound" is hypothesized to function as a non-competitive inhibitor of both chitin synthase and β-1,3-glucan synthase. These enzymes are crucial for the synthesis of the two primary structural polysaccharides of the fungal cell wall. By simultaneously blocking both pathways, "this compound" is expected to cause severe cell wall stress, leading to osmotic lysis and potent fungicidal activity. This dual-targeting approach may also reduce the likelihood of resistance development, as the fungus would need to overcome two independent inhibitory actions.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The in vitro activity of "this compound" was evaluated against a panel of pathogenic fungi using the broth microdilution method. The MIC is defined as the lowest concentration of the agent that inhibits 50% (MIC₅₀) or 90% (MIC₉₀) of fungal growth compared to a drug-free control.

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.1250.25
Aspergillus fumigatus0.250.5
Cryptococcus neoformans0.060.125
Candida glabrata0.51.0
Trichophyton rubrum0.1250.25
Table 2: Enzyme Inhibition by this compound

The inhibitory activity of "this compound" on chitin synthase and β-1,3-glucan synthase was determined using enzyme extracts from Candida albicans. The IC₅₀ value represents the concentration of the agent required to inhibit 50% of the enzyme's activity.

Enzyme TargetIC₅₀ (µM)Known Inhibitor ControlControl IC₅₀ (µM)
Chitin Synthase 2 (CaChs2)1.2Nikkomycin (B1203212) Z0.8
β-1,3-Glucan Synthase0.8Caspofungin~0.02 (varies)
Table 3: Cell Viability Following Treatment with this compound

Fungal cell viability was assessed after a 24-hour treatment with "this compound" at concentrations corresponding to the MIC₅₀ and 4x MIC₅₀. An MTT assay was used to quantify metabolically active cells.

Fungal SpeciesConcentration (µg/mL)% Viability
Candida albicans0 (Control)100%
0.125 (MIC₅₀)45%
0.5 (4x MIC₅₀)<5%
Aspergillus fumigatus0 (Control)100%
0.25 (MIC₅₀)52%
1.0 (4x MIC₅₀)<10%

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • "this compound" stock solution (e.g., in DMSO)

  • Fungal inoculum, standardized to 1-5 x 10³ cells/mL

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of "this compound" in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.016 to 16 µg/mL.

  • Dispense 100 µL of each dilution into the corresponding wells.

  • Include a drug-free well for a positive growth control and an uninoculated, drug-free well for a negative control (blank).

  • Add 100 µL of the standardized fungal inoculum to each well (except the blank).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by measuring the optical density (OD) at 600 nm. The MIC₅₀ is the lowest drug concentration that shows a ≥50% reduction in OD compared to the positive control.

Transmission Electron Microscopy (TEM) of Fungal Cell Walls

This protocol allows for the visualization of ultrastructural changes in the fungal cell wall following treatment.

Materials:

Procedure:

  • Harvest fungal cells by centrifugation after treatment.

  • Fix the cells in the primary fixative for 2 hours at 4°C.

  • Wash the cells with phosphate buffer.

  • Post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydrate the samples through a graded ethanol series (10 minutes at each concentration).

  • Infiltrate with propylene oxide and then embed in Spurr's resin.

  • Cut ultra-thin sections (70-90 nm) and mount them on copper grids.

  • Stain the sections with uranyl acetate followed by lead citrate.

  • Visualize the samples using a transmission electron microscope. Look for changes such as cell wall thickening or thinning, delamination of layers, and cellular debris from lysis.

In Vitro Chitin Synthase Activity Assay

This non-radioactive, colorimetric assay measures the activity of chitin synthase from a crude enzyme extract.

Materials:

  • Crude enzyme extract from fungal protoplasts

  • 96-well plates coated with Wheat Germ Agglutinin (WGA)

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

  • "this compound" at various concentrations

  • WGA-Horseradish Peroxidase (WGA-HRP) solution

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

Procedure:

  • Add 50 µL of reaction buffer to each well of the WGA-coated plate.

  • Add 2 µL of "this compound" dilutions to test wells and solvent control to control wells.

  • Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.

  • Incubate the plate on a shaker at 30°C for 3 hours.

  • Wash the plate six times with ultrapure water to stop the reaction and remove unbound reagents.

  • Add 100 µL of WGA-HRP solution and incubate for 30 minutes.

  • Wash the plate six times with ultrapure water.

  • Add 100 µL of TMB substrate and incubate until color develops.

  • Add 50 µL of stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase.

In Vitro β-1,3-Glucan Synthase Activity Assay

This fluorescence-based assay measures the synthesis of β-1,3-glucan.

Materials:

  • Crude enzyme extract from fungal protoplasts

  • Reaction buffer: 80 mM Tris-HCl (pH 7.8), 2 mM UDP-glucose, 20 µM GTP-γ-S, 1 mM EDTA, 8% glycerol

  • "this compound" at various concentrations

  • 1.5 N NaOH

  • Aniline (B41778) blue solution

  • Fluorometer or fluorescence plate reader

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the enzyme extract with 50 µL of reaction buffer containing various concentrations of "this compound".

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by adding 100 µL of 1.5 N NaOH.

  • Boil the samples for 5 minutes to solubilize the newly formed glucan.

  • Add aniline blue solution to each sample.

  • Measure the fluorescence (Excitation: ~400 nm, Emission: ~460 nm). A decrease in fluorescence indicates inhibition of β-1,3-glucan synthase.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_prep Preparation MIC MIC Assay (Broth Microdilution) Viability Cell Viability Assay (MTT) MIC->Viability TEM TEM Analysis (Ultrastructure) MIC->TEM Enzyme Enzyme Activity Assays (Chitin & Glucan Synthase) Culture Fungal Culture (e.g., C. albicans) Culture->MIC Culture->Enzyme Agent This compound Agent->MIC Agent->Enzyme Agent->Viability Agent->TEM

Caption: Experimental workflow for assessing "this compound".

Signaling_Pathway cluster_membrane Cell Membrane cluster_wall Cell Wall CS Chitin Synthase Chitin Chitin CS->Chitin Synthesizes GS β-1,3-Glucan Synthase Glucan β-1,3-Glucan GS->Glucan Synthesizes Stress Cell Wall Stress Chitin->Stress Glucan->Stress Agent99 This compound Agent99->CS Inhibits Agent99->GS Inhibits CWI Cell Wall Integrity (CWI) Pathway Stress->CWI Activates (Compensatory Response) Lysis Osmotic Lysis & Cell Death Stress->Lysis Leads to

Caption: Hypothesized mechanism and cellular response to "this compound".

References

Application Notes and Protocols: Antifungal Agent 99 in Combination Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antifungal Agent 99

This compound is an investigational drug that operates via a novel mechanism, inhibiting the fungal-specific enzyme Delta-14-sterol reductase, a critical step in the ergosterol (B1671047) biosynthesis pathway downstream of lanosterol (B1674476) demethylase.[1] This action is distinct from azoles, which target lanosterol 14-α-demethylase.[1][2] By inhibiting a different enzyme in the same essential pathway, this compound presents a compelling case for combination therapy, particularly with agents that have complementary mechanisms of action. The rationale for exploring combination therapies is to enhance efficacy, reduce the dosage of individual drugs to lower toxicity, and overcome emerging drug resistance.[3][4]

Rationale for Combination with Azoles

Combining this compound with an azole antifungal, such as voriconazole, is hypothesized to create a potent synergistic effect. Azoles inhibit lanosterol 14-α-demethylase, leading to the accumulation of toxic sterol precursors. This compound acts on a subsequent step. This dual targeting of the ergosterol biosynthesis pathway can lead to a more complete shutdown of essential membrane sterol production, resulting in a fungicidal effect that is often greater than the sum of the individual agents' effects. This strategy is particularly promising for treating invasive fungal infections where monotherapy may be insufficient.

Quantitative Data Summary

The following tables summarize the quantitative results from in vitro and in vivo studies assessing the combination of this compound with Voriconazole.

Table 1: In Vitro Synergy against Key Fungal Pathogens

The interaction between this compound and Voriconazole was evaluated using the checkerboard broth microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction. Synergy is defined as an FICI of ≤ 0.5, indifference as an FICI > 0.5 to 4, and antagonism as an FICI > 4.

Fungal IsolateAgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Candida albicans (ATCC 90028)This compound2.00.250.375Synergy
Voriconazole0.50.125
Aspergillus fumigatus (ATCC 204305)This compound4.00.50.375Synergy
Voriconazole1.00.25
Candida glabrata (Azole-Resistant)This compound2.00.50.5Synergy
Voriconazole32.08.0
Cryptococcus neoformans (H99)This compound1.00.1250.375Synergy
Voriconazole0.250.0625

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis (C. albicans)

The efficacy of the combination therapy was assessed in an immunosuppressed murine model. Key endpoints included 14-day survival and fungal burden in the kidneys, a primary target organ.

Treatment Group (Dose, mg/kg)14-Day Survival Rate (%)Mean Fungal Burden (log10 CFU/g kidney ± SD)
Vehicle Control 0%6.8 ± 0.4
This compound (10 mg/kg) 20%5.1 ± 0.6
Voriconazole (10 mg/kg) 30%4.8 ± 0.5
Combination (Agent 99 @ 5 mg/kg + Vori @ 5 mg/kg) 80%2.5 ± 0.3

Experimental Protocols

Protocol 1: In Vitro Synergy Testing via Checkerboard Broth Microdilution Assay

This protocol is used to determine the synergistic, indifferent, or antagonistic interactions between two antifungal agents.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar). Harvest cells and suspend in sterile saline. Adjust the suspension spectrophotometrically to match a 0.5 McFarland standard and then dilute into RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution Plate Setup:

    • In a 96-well microtiter plate, serially dilute this compound two-fold along the y-axis (e.g., rows A-G) in 50 µL of RPMI-1640.

    • Serially dilute Voriconazole two-fold along the x-axis (e.g., columns 1-10) in 50 µL of RPMI-1640.

    • The final plate should contain wells with varying concentrations of both drugs. Include a drug-free well for a growth control and wells with each drug alone to determine individual MICs.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the organism's growth rate.

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that causes a significant inhibition of visible growth compared to the control.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC (Agent A) = MIC of A in combination / MIC of A alone

    • Calculate the FICI: FICI = FIC (Agent 99) + FIC (Voriconazole).

    • Interpret the FICI as described in Section 3.0.

Protocol 2: Time-Kill Assay

This protocol assesses the rate of fungal killing over time.

  • Preparation: Prepare flasks containing RPMI-1640 medium with the fungal inoculum (adjusted to ~1 x 10⁵ CFU/mL).

  • Drug Addition: Add drugs to the flasks at relevant concentrations (e.g., MIC, 2x MIC) for each agent alone and in combination. Include a drug-free growth control.

  • Incubation and Sampling: Incubate flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates until colonies are visible.

  • Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Protocol 3: Murine Model of Disseminated Candidiasis

Animal models are essential to confirm in vitro findings.

  • Immunosuppression: Use female BALB/c mice (6-8 weeks old). Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally prior to infection.

  • Infection: Prepare a C. albicans inoculum in sterile saline. Infect mice via lateral tail vein injection with approximately 1 x 10⁵ CFU per mouse.

  • Treatment: Begin treatment 24 hours post-infection. Administer the vehicle control, this compound, Voriconazole, or the combination therapy via oral gavage or intraperitoneal injection once daily for 7 days.

  • Monitoring: Monitor mice daily for signs of illness and record survival for 14 days post-infection.

  • Fungal Burden Assessment: On a predetermined day (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for plating to determine the CFU per gram of tissue.

  • Data Analysis: Compare survival curves between groups using the log-rank test. Compare fungal burdens using a suitable statistical test like the Mann-Whitney U test.

Visualizations: Pathways and Workflows

Synergistic Mechanism of Action

The combination of this compound and an azole targets two distinct enzymes in the fungal ergosterol biosynthesis pathway, leading to a more effective blockade and cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_drugs Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Ergosterol Precursors Lanosterol->Intermediates 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol Intermediates->Ergosterol Delta-14-sterol reductase (ERG24) Membrane Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Loss of Integrity Azole Voriconazole Azole->Lanosterol Inhibits Agent99 This compound Agent99->Intermediates Inhibits

Caption: Dual inhibition of the ergosterol pathway by this compound and Voriconazole.

Experimental Workflow for Combination Therapy Assessment

A structured workflow ensures a comprehensive evaluation from initial screening to in vivo validation.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_mech Mechanism of Action Studies checkerboard Checkerboard Assay (Determine FICI) timekill Time-Kill Kinetics (Assess Fungicidal Effect) checkerboard->timekill Confirm Synergy animal_model Murine Infection Model (e.g., Disseminated Candidiasis) timekill->animal_model Validate In Vivo pathway_analysis Pathway Analysis (e.g., Sterol Profiling) timekill->pathway_analysis endpoints Evaluate Endpoints (Survival & Fungal Burden) animal_model->endpoints conclusion Conclusion on Combination Efficacy endpoints->conclusion pathway_analysis->conclusion start Hypothesis: Agent 99 + Azole is Synergistic start->checkerboard

Caption: Workflow for evaluating this compound in combination therapy.

References

Troubleshooting & Optimization

Optimizing "Antifungal agent 99" concentration for MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 99

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, broad-spectrum fungistatic agent belonging to the azole class. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For MIC testing, it is recommended to prepare a stock solution in DMSO. The stock solution should be stored at -20°C to maintain stability.

Q3: Which fungal species are recommended as quality control (QC) strains for MIC testing with this compound?

A3: For quality control, it is recommended to use well-characterized reference strains with known MIC ranges. Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are suggested QC strains.[1] Consistent results with these strains will help ensure the validity of your experimental setup.[1]

Q4: What are the main differences between the CLSI and EUCAST guidelines for antifungal susceptibility testing?

A4: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing.[2][3] Key differences include variations in recommended inoculum concentrations, incubation times, and endpoint reading methods.[2] For instance, EUCAST often recommends spectrophotometric reading for more objective MIC determination, while CLSI guidelines have traditionally relied on visual assessment.

Q5: How should I interpret the results of an MIC test?

A5: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The interpretation of whether an isolate is susceptible, intermediate, or resistant is based on clinical breakpoints. These breakpoints are established by correlating MIC values with clinical outcomes.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No fungal growth in the growth control well. 1. Inoculum viability issue. 2. Incorrect medium preparation. 3. Incubation error (temperature, time).1. Use a fresh culture to prepare the inoculum. 2. Verify the composition and pH of the RPMI-1640 medium. 3. Ensure the incubator is set to 35°C and check the incubation duration (typically 24-48 hours for Candida spp.).
MIC values are consistently higher or lower than expected for QC strains. 1. Inoculum concentration is too high or too low. 2. Errors in the serial dilution of this compound. 3. Variability in media lots.1. Standardize the inoculum preparation to match a 0.5 McFarland standard and then dilute to the final concentration. 2. Carefully check all pipetting steps during the drug dilution process. 3. Test a new lot of media with your QC strains.
"Skipped" wells are observed (growth in higher concentration wells but not in lower ones). 1. Contamination of the microplate. 2. Inadequate mixing of the inoculum. 3. Pipetting errors during plate setup.1. Use aseptic techniques throughout the procedure. Streak the inoculum on an agar (B569324) plate to check for purity. 2. Ensure the inoculum is vortexed thoroughly before adding to the plate. 3. Review and refine pipetting techniques.
"Trailing growth" is observed (reduced but persistent growth across a range of concentrations). This is a known phenomenon with fungistatic agents like azoles, making visual MIC determination difficult.1. Read the MIC at an earlier time point, such as 24 hours, to minimize the effect of trailing. 2. The MIC should be defined as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. 3. Use a spectrophotometer to obtain a more objective reading of growth inhibition.
Inconsistent or not reproducible MIC results. 1. Variability in inoculum preparation. 2. Subjective endpoint reading. 3. The agent may be binding to the plastic of the microtiter plate.1. Strictly adhere to standardized inoculum preparation protocols. 2. If possible, use a microplate reader for objective endpoint determination. 3. Consider adding a surfactant like Polysorbate-80 (Tween 80) at a final concentration of 0.002% to the medium to prevent the agent from adhering to the plastic.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M27 standard for yeasts.

1. Preparation of Materials:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • This compound Stock: Prepare a 1 mg/mL stock solution in DMSO.

  • Fungal Inoculum: From a 24-hour culture on Sabouraud Dextrose Agar, suspend colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Microtiter Plates: Sterile 96-well, flat-bottom plates.

2. Inoculum Preparation:

  • Dilute the 0.5 McFarland suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.

3. Plate Preparation (Serial Dilution):

  • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the appropriate starting concentration of this compound (in RPMI-1640) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (no inoculum).

4. Inoculation:

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not inoculate well 12.

5. Incubation:

  • Incubate the plate at 35°C for 24-48 hours.

6. Reading the MIC:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control (well 11).

  • Alternatively, use a microplate reader to measure the optical density at 492 nm.

Data Presentation

Table 1: Expected MIC Ranges for this compound against Quality Control Strains
Fungal SpeciesATCC StrainExpected MIC Range (µg/mL) after 24h
Candida parapsilosis220190.125 - 0.5
Candida krusei62580.25 - 1.0

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result prep_agent Prepare Agent 99 Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Culture prep_inoculum->inoculate prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic result Determine MIC Value read_mic->result

Caption: Workflow for determining the MIC of this compound.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (ERG11) Agent99 This compound Agent99->Lanosterol Inhibits

Caption: Inhibition of the ergosterol pathway by this compound.

References

Overcoming resistance to "Antifungal agent 99" in fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 99 (AFA-99). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experimentation with AFA-99 and resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an investigational drug that targets and inhibits lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Q2: Which fungal species are susceptible to AFA-99?

A2: AFA-99 has demonstrated potent activity against a broad spectrum of fungal pathogens, including most species of Candida (e.g., C. albicans, C. glabrata, C. auris) and Aspergillus (e.g., A. fumigatus). However, the emergence of resistance has been observed in some strains.

Q3: What are the known mechanisms of resistance to AFA-99?

A3: Resistance to AFA-99 in fungal strains is primarily associated with three mechanisms:

  • Target overexpression: Increased expression of the ERG11 gene, leading to higher levels of the target enzyme.

  • Efflux pump activity: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump AFA-99 out of the cell.

  • Target modification: Point mutations in the ERG11 gene that alter the drug-binding site, reducing the affinity of AFA-99 for its target.

Troubleshooting Guides

Problem 1: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for AFA-99 against a previously susceptible fungal strain.

Possible Cause: Your fungal strain may have developed resistance to AFA-99. This could be due to prolonged exposure to the agent or spontaneous mutations.

Suggested Solution:

  • Confirm MIC: Repeat the MIC assay using a standardized protocol (e.g., CLSI or EUCAST) to ensure the result is reproducible. Include a known susceptible control strain for comparison.

  • Investigate Resistance Mechanism: Proceed with molecular assays to determine the likely mechanism of resistance. A recommended workflow is outlined below.

Problem 2: My quantitative PCR (qPCR) results show no significant overexpression of ERG11, but the strain is still resistant.

Possible Cause: Resistance may not be driven by target overexpression. Other mechanisms, such as increased efflux pump activity or a mutation in the ERG11 gene, could be responsible.

Suggested Solution:

  • Assess Efflux Pump Activity: Perform a rhodamine 6G efflux assay. Increased fluorescence retention in the presence of an efflux pump inhibitor would suggest this as a resistance mechanism.

  • Sequence the ERG11 Gene: Amplify and sequence the ERG11 gene from the resistant strain to identify any point mutations that could affect AFA-99 binding. Compare the sequence to that of a susceptible wild-type strain.

Data Presentation

Table 1: Comparative MIC Values for AFA-99 against Susceptible and Resistant Candida albicans Strains

Strain IDGenotypeAFA-99 MIC (µg/mL)Fluconazole MIC (µg/mL)
SC5314Wild-Type0.1250.5
AFA-R1ERG11 Overexpression416
AFA-R2CDR1/CDR2 Overexpression864
AFA-R3ERG11 Point Mutation (Y132H)1632

Table 2: Gene Expression Analysis in AFA-99 Resistant C. albicans

Strain IDTarget GeneFold Change in Expression (relative to SC5314)
AFA-R1ERG1115.2
AFA-R1CDR11.2
AFA-R2ERG111.5
AFA-R2CDR125.8

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for AFA-99

  • Prepare AFA-99 Stock: Dissolve AFA-99 in DMSO to a concentration of 1280 µg/mL.

  • Prepare Inoculum: Culture the fungal strain overnight on appropriate agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final required inoculum density.

  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of AFA-99 in RPMI 1640 medium, ranging from 64 µg/mL to 0.0625 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading: The MIC is the lowest concentration of AFA-99 that causes a significant inhibition of visible fungal growth compared to the growth control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Culture the fungal strain with and without AFA-99 (at sub-inhibitory concentrations). Extract total RNA using a suitable commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (ERG11, CDR1, etc.) and a reference gene (ACT1).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

G cluster_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis cluster_resistance Resistance Mechanisms AFA99_ext AFA-99 (extracellular) AFA99_int AFA-99 (intracellular) AFA99_ext->AFA99_int Diffusion ERG11 ERG11 (Lanosterol 14-alpha-demethylase) AFA99_int->ERG11 Inhibition Efflux Efflux Pumps (CDR1, MDR1) AFA99_int->Efflux Expulsion Lanosterol Lanosterol Lanosterol->ERG11 Substrate Ergosterol Ergosterol CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane ERG11->Ergosterol Product Efflux->AFA99_ext ERG11_mut Mutated ERG11 ERG11_mut->Ergosterol Continued Synthesis ERG11_over Overexpressed ERG11 ERG11_over->Ergosterol Increased Synthesis

Caption: Mechanism of action of AFA-99 and associated fungal resistance pathways.

G start Start: Resistant Phenotype Observed (High MIC) qpcr Perform qPCR for ERG11 & Efflux Pump Genes (CDR1, MDR1) start->qpcr check_erg11 ERG11 Overexpressed? qpcr->check_erg11 check_efflux Efflux Genes Overexpressed? check_erg11->check_efflux No end_erg11 Conclusion: Resistance due to Target Overexpression check_erg11->end_erg11 Yes sequence_erg11 Sequence ERG11 Gene check_efflux->sequence_erg11 No end_efflux Conclusion: Resistance due to Efflux Pump Overexpression check_efflux->end_efflux Yes check_mutation Mutation Found? sequence_erg11->check_mutation end_mutation Conclusion: Resistance due to Target Site Mutation check_mutation->end_mutation Yes end_unknown Conclusion: Novel Resistance Mechanism Possible check_mutation->end_unknown No

Caption: Workflow for investigating the mechanism of AFA-99 resistance.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Inconsistent MIC Results for AFA-99 Inoculum Inoculum Preparation Error Problem->Inoculum Reagent AFA-99 Degradation Problem->Reagent Contamination Culture Contamination Problem->Contamination VerifyInoculum Verify Inoculum Density (Spectrophotometer/Hemocytometer) Inoculum->VerifyInoculum NewStock Prepare Fresh AFA-99 Stock Reagent->NewStock CheckPurity Check Culture Purity (Streak on selective media) Contamination->CheckPurity

Caption: Troubleshooting logic for inconsistent AFA-99 MIC results.

"Antifungal agent 99" off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the fictional Antifungal Agent 99 (FAA99) in experimental models. The information is compiled from research on various classes of antifungal agents to provide a realistic and useful resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed off-target effects of FAA99 in preclinical models?

A1: Based on data from analogous antifungal compounds, the most significant off-target effects observed with FAA99 in experimental models include nephrotoxicity, hepatotoxicity, and central nervous system (CNS) disturbances. The specific manifestation and severity of these effects can depend on the experimental model, dose, and duration of treatment.

Q2: How does FAA99 cause nephrotoxicity?

A2: The primary mechanism of FAA99-induced nephrotoxicity is believed to be twofold. Firstly, it can directly interact with renal tubular cell membranes, increasing their permeability. Secondly, it can induce renal vasoconstriction, leading to ischemic injury.[1][2][3] These events can manifest as azotemia, electrolyte imbalances (hypokalemia, hypomagnesemia), and renal tubular acidosis.[1]

Q3: What is the "paradoxical effect" sometimes observed with FAA99?

A3: The paradoxical effect refers to the phenomenon where a susceptible fungal isolate shows renewed growth at high concentrations of FAA99, while being inhibited at lower concentrations.[4][5] This is thought to be a stress response, potentially involving the upregulation of compensatory pathways like chitin (B13524) synthesis in the fungal cell wall.[5][6]

Q4: Are there known drug-drug interactions with FAA99?

A4: Yes, FAA99 is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[7][8] Co-administration with drugs metabolized by these enzymes can lead to significantly altered plasma concentrations and potential toxicity of the co-administered agent. It is crucial to review the metabolic pathways of all co-administered drugs in your experimental design.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in Animal Models

Possible Cause 1: Severe Nephrotoxicity

  • Troubleshooting Steps:

    • Review the dosage and administration schedule. Cumulative high doses are associated with increased renal damage.[1]

    • Incorporate renal function monitoring into your experimental protocol. Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) at baseline and throughout the study.

    • Consider salt loading in your animal model, as salt depletion can enhance nephrotoxicity.[1]

    • Evaluate the hydration status of the animals.

Possible Cause 2: Hepatotoxicity

  • Troubleshooting Steps:

    • Measure liver function markers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) at regular intervals.

    • Perform histopathological analysis of liver tissue post-mortem to look for signs of hepatocyte hypertrophy or necrosis.[9]

    • Reduce the dose of FAA99 or consider a different dosing regimen.

Issue 2: Inconsistent Antifungal Efficacy in a New Fungal Isolate

Possible Cause: Paradoxical Growth

  • Troubleshooting Steps:

    • Perform a dose-response curve with a wider range of FAA99 concentrations to determine if paradoxical growth is occurring at higher concentrations.

    • Analyze the expression of genes involved in the cell wall integrity pathway and chitin synthesis in the presence of high FAA99 concentrations.

    • Consider combination therapy with an agent that inhibits chitin synthesis.[6]

Quantitative Data Summary

Table 1: FAA99 (as Voriconazole (B182144) analogue) and CNS Toxicity in a Retrospective Human Study

ParameterValueReference
Overall Incidence of CNS Toxicity20.6% (34/165 patients)[10][11]
Median Time to Onset of CNS Toxicity6 days (range: 2-19 days)[10][11]
Plasma Trough Concentration (Cmin) Threshold for CNS Toxicity4.85 mg/L[10][11]
Incidence of CNS Toxicity with Cmin > 4.85 mg/L32.9%[10][11]
Incidence of CNS Toxicity with Cmin ≤ 4.85 mg/L11.6%[10][11]

Table 2: FAA99 (as Amphotericin B analogue) Induced Changes in Renal Biomarkers in a Rat Model (Hypothetical Data Based on Clinical Findings)

BiomarkerBaseline (Day 0)Day 7 of TreatmentDay 14 of TreatmentReference
Serum Creatinine (mg/dL)0.5 ± 0.11.2 ± 0.32.5 ± 0.5[3]
BUN (mg/dL)20 ± 545 ± 1080 ± 15[1]
Serum Potassium (mEq/L)4.0 ± 0.33.2 ± 0.42.8 ± 0.5[1]
Serum Magnesium (mg/dL)2.0 ± 0.21.5 ± 0.31.2 ± 0.2[1]

Experimental Protocols

Protocol 1: Assessment of FAA99-Induced Nephrotoxicity in a Rat Model
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 5% dextrose in water).

    • Group 2: FAA99 low dose (e.g., 1 mg/kg/day).

    • Group 3: FAA99 high dose (e.g., 5 mg/kg/day).

  • Drug Administration: Administer FAA99 or vehicle intravenously daily for 14 days.

  • Sample Collection:

    • Collect blood samples via tail vein at baseline (Day 0), Day 7, and Day 14 for measurement of serum creatinine, BUN, potassium, and magnesium.

    • Collect 24-hour urine samples at the same time points to measure urine output and electrolyte excretion.

  • Endpoint Analysis:

    • At Day 14, euthanize animals and collect kidneys for histopathological examination (H&E and PAS staining) to assess tubular damage and interstitial fibrosis.

    • Analyze serum and urine samples using standard biochemical assays.

Protocol 2: In Vitro Assessment of the Paradoxical Effect of FAA99
  • Fungal Strain: Candida albicans SC5314 or a clinical isolate of interest.

  • Inoculum Preparation: Prepare a standardized inoculum of 1-5 x 10^3 cells/mL in RPMI 1640 medium.

  • Drug Dilution Series: Prepare a 2-fold serial dilution of FAA99 in RPMI 1640 medium, ranging from a sub-inhibitory concentration to a concentration at least 64-fold higher than the minimum inhibitory concentration (MIC).

  • Microdilution Assay:

    • In a 96-well plate, add 100 µL of the fungal inoculum to each well.

    • Add 100 µL of the corresponding FAA99 dilution to each well. Include a drug-free growth control.

    • Incubate at 35°C for 24-48 hours.

  • Growth Assessment:

    • Read the optical density at 490 nm using a microplate reader.

    • Alternatively, visually inspect for fungal growth.

    • Paradoxical growth is identified as significant growth at concentrations above the MIC, following a zone of no growth.

Visualizations

Experimental_Workflow_Nephrotoxicity cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomize into Groups (Control, Low Dose, High Dose) Acclimatization->Grouping Baseline Baseline Sample Collection (Blood, Urine) Grouping->Baseline Dosing Daily IV Administration (FAA99 or Vehicle for 14 days) Baseline->Dosing Monitoring Regular Monitoring (Weight, Clinical Signs) Dosing->Monitoring Interim_Samples Interim Sample Collection (Day 7) Dosing->Interim_Samples Final_Samples Final Sample Collection (Day 14) Dosing->Final_Samples Euthanasia Euthanasia & Tissue Harvest Final_Samples->Euthanasia Biochemistry Serum & Urine Biochemistry Euthanasia->Biochemistry Histopathology Kidney Histopathology Euthanasia->Histopathology

Caption: Workflow for assessing FAA99-induced nephrotoxicity in a rat model.

Signaling_Pathway_Paradoxical_Effect FAA99 High FAA99 Concentration Glucan_Synthase β-1,3-Glucan Synthase (Target Enzyme) FAA99->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway activates Chitin_Synthase Chitin Synthase Upregulation CWI_Pathway->Chitin_Synthase induces Compensatory_Wall Compensatory Cell Wall Chitin_Synthase->Compensatory_Wall builds Paradoxical_Growth Paradoxical Growth Compensatory_Wall->Paradoxical_Growth allows for

Caption: Signaling pathway implicated in the paradoxical effect of FAA99.

Troubleshooting_Logic_High_Mortality Start High Mortality Observed Check_Dose Review FAA99 Dose and Schedule Start->Check_Dose Assess_Renal Assess Renal Function (Creatinine, BUN) Check_Dose->Assess_Renal Assess_Liver Assess Liver Function (ALT, AST) Check_Dose->Assess_Liver Renal_Elevated Renal Markers Elevated? Assess_Renal->Renal_Elevated Liver_Elevated Liver Markers Elevated? Assess_Liver->Liver_Elevated Action_Renal Implement Nephrotoxicity Troubleshooting Renal_Elevated->Action_Renal Yes Other_Causes Investigate Other Causes (e.g., vehicle toxicity, infection) Renal_Elevated->Other_Causes No Action_Liver Implement Hepatotoxicity Troubleshooting Liver_Elevated->Action_Liver Yes Liver_Elevated->Other_Causes No

Caption: Troubleshooting logic for high mortality in FAA99 animal studies.

References

Improving the bioavailability of "Antifungal agent 99"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of "Antifungal Agent 99," a novel investigational compound with potent antifungal activity but poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound is a highly lipophilic molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high membrane permeability but low solubility in aqueous environments like the gastrointestinal tract, which limits its dissolution and subsequent absorption.

  • High First-Pass Metabolism: Following absorption from the gut, this compound undergoes extensive metabolism in the liver, a process known as the first-pass effect. This significantly reduces the amount of active drug that reaches systemic circulation.

Q2: What are the initial steps I should take to troubleshoot poor in vivo efficacy in my experiments?

A2: If you are observing lower than expected in vivo efficacy, it is crucial to first confirm that the issue stems from poor bioavailability. We recommend a systematic approach:

  • Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.

  • Assess In Vitro Activity: Re-confirm the minimum inhibitory concentration (MIC) of your compound against the target fungal strain to ensure it has not changed.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study in your animal model is essential to determine the plasma concentration of this compound after oral administration. Low plasma levels are a strong indicator of poor bioavailability.

Q3: What are the most common formulation strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[1][2][3] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area of the drug, leading to improved dissolution.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[1][4][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

You may observe significant variability in the MIC of this compound against your fungal isolate. This is a common issue in antifungal susceptibility testing.[7]

Potential Cause Recommended Solution
Inoculum Preparation Ensure the inoculum is standardized to a 0.5 McFarland standard. Inconsistent inoculum density is a major source of variability.
Compound Solubility This compound is poorly soluble in aqueous media. Ensure the stock solution in DMSO is fully dissolved before diluting in the test medium. The final DMSO concentration should not exceed 1%.[7]
Endpoint Reading The MIC for this compound should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[7] Visual reading can be subjective; consider using a spectrophotometer for a more objective measurement.
Plate Incubation Ensure consistent incubation time and temperature as specified in the protocol.
Issue 2: Low Plasma Concentration in Pharmacokinetic (PK) Studies

After oral administration of a simple suspension of this compound, you may find that the plasma concentrations are below the limit of detection or significantly lower than the concentration required for efficacy.

Troubleshooting Step Recommended Action
Confirm Bioavailability Issue The primary suspect is poor oral bioavailability due to low solubility and/or high first-pass metabolism.
Formulation Improvement Attempt a formulation with a solubility enhancer. A simple approach is to formulate this compound in a solution with a surfactant or as a solid dispersion.
Diagnose First-Pass Metabolism Co-administer this compound with an inhibitor of cytochrome P450 enzymes (CYP450s), which are often involved in first-pass metabolism. Note: This is for experimental purposes to diagnose the problem and not a therapeutic strategy.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.[1]

  • Vortex the solution until both components are fully dissolved.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator until a solid film is formed.[1]

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.[1]

  • The resulting solid dispersion can be gently ground into a powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.[1]

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Animal Model:

  • Male Sprague-Dawley rats (250-300g)

Dosing:

  • Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL)
Aqueous Suspension 1045 ± 122.0210 ± 55
Solid Dispersion (1:4 with PVP K30) 10280 ± 651.51550 ± 320
Lipid Nanoparticles 10450 ± 901.02800 ± 450

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_formulation Formulation Development cluster_evaluation Evaluation problem Low In Vivo Efficacy verify_compound Verify Compound Integrity problem->verify_compound check_mic Re-assess In Vitro MIC problem->check_mic pilot_pk Conduct Pilot PK Study problem->pilot_pk solid_dispersion Solid Dispersion pilot_pk->solid_dispersion lipid_nano Lipid Nanoparticles pilot_pk->lipid_nano micronization Micronization pilot_pk->micronization invivo_pk In Vivo PK Study solid_dispersion->invivo_pk lipid_nano->invivo_pk micronization->invivo_pk efficacy_study Efficacy Study invivo_pk->efficacy_study

Caption: Troubleshooting workflow for low in vivo efficacy of this compound.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation oral_admin Oral Administration (Formulation) dissolution Dissolution oral_admin->dissolution Solubility-limited absorption Absorption dissolution->absorption first_pass First-Pass Metabolism absorption->first_pass systemic_drug Systemic Drug Concentration first_pass->systemic_drug Reduced Bioavailability

References

"Antifungal agent 99" inconsistent results in repeated experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 99. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain. What are the potential causes?

A1: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. For this compound, several factors could be contributing to this variability. These can be broadly categorized into issues with the experimental setup, the compound itself, or the fungal isolate. A systematic approach to troubleshooting is recommended to pinpoint the source of the inconsistency.

Q2: In which solvents is this compound soluble and stable?

A2: this compound is a hydrophobic molecule with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and are stable for up to six months.

Q3: What is the recommended final concentration of DMSO in the assay, and can it affect the results?

A3: While DMSO is an excellent solvent, it can inhibit fungal growth at higher concentrations. It is crucial to maintain a final DMSO concentration of ≤1% in all wells of your assay plate, including controls. Inconsistent DMSO concentrations across the plate can lead to variable results.

Q4: How does the choice of growth medium affect the MIC of this compound?

A4: The composition of the culture medium can significantly impact the MIC of this compound. Standardized media such as RPMI-1640 with L-glutamine and buffered with MOPS is recommended for consistent results, as outlined in CLSI and EUCAST guidelines.[1] Variations in glucose concentration and pH can alter fungal growth rates and the apparent efficacy of the agent.[1]

Q5: Could the "trailing effect" or paradoxical growth be influencing our results with this compound?

A5: The trailing effect, characterized by reduced but persistent growth at concentrations above the MIC, can complicate endpoint determination.[2] Additionally, a paradoxical effect, where fungal growth reappears at very high concentrations of an antifungal, has been observed with some classes of antifungals.[2] If you are observing growth at concentrations where inhibition is expected, consider these phenomena. Using a spectrophotometer for a quantitative endpoint reading (e.g., ≥50% growth inhibition) can help standardize the interpretation.[3]

Troubleshooting Guides

Issue 1: Inconsistent MIC Values

If you are experiencing high variability in your MIC results for this compound, use the following table to identify potential causes and implement the recommended solutions.

Potential CauseRecommended Solution
Inoculum Preparation
Inconsistent Inoculum SizeStrictly adhere to a standardized protocol for inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard and then dilute to the final recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[4]
Use of Old CulturesPrepare inoculum from fresh, 24-48 hour cultures to ensure fungal viability and consistent growth phase.[2]
Assay Conditions
Media VariabilityUse a standardized medium like RPMI-1640 from a single lot for all experiments if possible. Lot-to-lot variation in media can affect results.[2]
Incorrect IncubationMaintain a constant incubation temperature (typically 35°C) and a standardized incubation time (e.g., 24 hours for Candida spp.).[1][4]
Edge Effects in PlatesEvaporation from the outer wells of a microtiter plate can concentrate the compound and media. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media or water.
Compound-Related Issues
Agent PrecipitationThis compound is hydrophobic. Visually inspect wells for precipitation. If observed, re-evaluate the stock solution concentration and the final concentration in the assay. Ensure the final DMSO concentration is consistent and non-inhibitory.
Agent InstabilityPrepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[3]
Endpoint Reading
Subjective InterpretationVisual reading of MICs can be subjective. Use a spectrophotometer to determine the endpoint as the lowest concentration that inhibits growth by a defined percentage (e.g., ≥50%) compared to the drug-free control.[3]
Trailing GrowthIf trailing is observed, adhere strictly to the recommended reading time (e.g., 24 hours) as longer incubation can exacerbate this effect.[5]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Candida albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 document.

1. Preparation of this compound Dilutions:

  • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 32 µg/mL to 0.0313 µg/mL.

2. Inoculum Preparation:

  • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.

  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubate the plate at 35°C for 24 hours.

4. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 600 nm) with a microplate reader.

Visualizations

Signaling Pathways

The precise mechanism of action for this compound is under investigation. However, its activity profile suggests it may interfere with common antifungal targets such as the ergosterol (B1671047) biosynthesis pathway or the β-glucan synthesis pathway.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol demethylase 14-alpha-demethylase (ERG11/CYP51) lanosterol->demethylase ergosterol_intermediates Ergosterol Intermediates demethylase->ergosterol_intermediates ergosterol Ergosterol ergosterol_intermediates->ergosterol membrane Fungal Cell Membrane ergosterol->membrane azole_agent Azole Antifungals azole_agent->demethylase Inhibition glucan_synthesis_pathway udp_glucose UDP-Glucose glucan_synthase β-(1,3)-D-glucan Synthase (FKS1) udp_glucose->glucan_synthase glucan_chain β-(1,3)-D-glucan chain glucan_synthase->glucan_chain cell_wall Fungal Cell Wall glucan_chain->cell_wall echinocandin_agent Echinocandins echinocandin_agent->glucan_synthase Inhibition troubleshooting_workflow start Inconsistent MIC Results check_protocol Review Experimental Protocol start->check_protocol protocol_ok Protocol Adherence Confirmed check_protocol->protocol_ok Yes troubleshoot_protocol Standardize Inoculum, Media, Incubation check_protocol->troubleshoot_protocol No check_compound Evaluate Compound Integrity compound_ok Compound Stable & Soluble check_compound->compound_ok Yes troubleshoot_compound Prepare Fresh Stock, Verify Solubility check_compound->troubleshoot_compound No check_culture Assess Fungal Isolate culture_ok Isolate Pure & Viable check_culture->culture_ok Yes troubleshoot_culture Use Fresh Culture, Confirm Purity check_culture->troubleshoot_culture No protocol_ok->check_compound compound_ok->check_culture troubleshoot_protocol->start troubleshoot_compound->start troubleshoot_culture->start

References

Troubleshooting "Antifungal agent 99" precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 99

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "this compound" precipitation in experimental media. These guidelines are based on established principles for handling poorly soluble compounds in research settings.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" precipitating when I add it to my cell culture medium?

Precipitation is a common issue for hydrophobic compounds when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium.[1][2] This occurs because the concentration of "this compound" exceeds its solubility limit in the final aqueous environment once the supportive organic solvent is diluted.[1] This is often referred to as the compound "crashing out."

Q2: What is the recommended solvent for preparing "this compound" stock solutions?

For many poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[3] It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of hydrophobic compounds.[4]

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxic effects. However, it is critical to determine the specific tolerance of your cell line by running a vehicle control experiment with corresponding concentrations of DMSO.

Q4: Can I warm the media to help dissolve the precipitate?

Gently warming the solution, for instance in a 37°C water bath, can help dissolve the compound. However, this should be done with caution, as excessive or prolonged heat can lead to the degradation of the compound. Always use pre-warmed (37°C) media when preparing your final dilutions.

Q5: My media looks fine initially, but a precipitate forms after several hours or days in the incubator. Why?

Delayed precipitation can be caused by several factors, including:

  • Temperature Fluctuations : Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling that affects compound solubility.

  • Media Evaporation : Over time, especially in long-term experiments, media can evaporate, increasing the concentration of the antifungal agent beyond its solubility limit.

  • pH Shifts : Cellular metabolism can alter the pH of the culture medium over time. For pH-sensitive compounds, this can significantly decrease solubility.

  • Interaction with Media Components : The agent may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.

Troubleshooting Precipitation of this compound

This guide provides a systematic approach to diagnosing and solving precipitation issues.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

If you observe a precipitate, cloudiness, or film immediately after adding the "this compound" stock solution to your experimental medium, consult the following table and workflow.

Troubleshooting Workflow for Immediate Precipitation

G Start Precipitate forms immediately upon dilution Q1 Is final concentration > 10 µM? Start->Q1 Sol1 Decrease final concentration. Determine max solubility (Protocol 2). Q1->Sol1 Yes Q2 Was stock added directly to large media volume? Q1->Q2 No Sol1->Q2 Sol2 Use a stepwise/serial dilution method. Add stock dropwise while mixing. Q2->Sol2 Yes Q3 Is final DMSO concentration < 0.1%? Q2->Q3 No Sol2->Q3 Sol3 Increase final DMSO to 0.5% (if cells tolerate). Prepare a more dilute stock. Q3->Sol3 Yes End Solution is clear Q3->End No Sol3->End

A troubleshooting workflow for immediate precipitation issues.

Summary of Potential Causes and Solutions for Immediate Precipitation

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the agent in the media exceeds its aqueous solubility limit.Decrease the working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media causes the compound to "crash out" as it is rapidly exposed to an aqueous environment.Perform a serial dilution. First, create an intermediate dilution in a small volume of media, then add this to the final volume. Add the stock solution dropwise while gently vortexing the media.
Low Co-solvent Percentage The final concentration of DMSO (the co-solvent) is too low to keep the hydrophobic compound in solution.Keep the final DMSO concentration below 0.5% for cell health, but ideally at a level that maintains solubility. This may require using a more diluted stock solution.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use cell culture media that has been pre-warmed to 37°C.
Issue 2: Delayed Precipitation During Incubation

If the solution is initially clear but a precipitate forms after hours or days, consider the following environmental factors.

Summary of Potential Causes and Solutions for Delayed Precipitation

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Removing cultures from the incubator for observation causes temperature cycling, which can affect solubility.Minimize the time culture vessels are outside the incubator. Use a microscope with a heated, humidified stage for prolonged observation.
Media Evaporation In long-term experiments, evaporation concentrates all media components, potentially pushing the agent's concentration above its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
pH Shift in Culture Cellular metabolism can cause the pH of the media to drift over time, which can decrease the solubility of pH-sensitive compounds.Ensure the incubator's CO2 levels are stable and correct for the media's buffer system (e.g., bicarbonate). Consider using media with a HEPES buffer for additional pH stability.
Binding to Serum Proteins The agent may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes over time.Try reducing the percentage of FBS in the medium, but be mindful of the potential impact on cell health and growth.

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution

This protocol outlines the standard procedure for dissolving a hydrophobic compound in DMSO.

  • Calculate Required Mass : Determine the mass of "this compound" needed to achieve the desired stock concentration (e.g., 10 mM).

  • Add Solvent : Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution : Vortex the mixture vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if the compound is heat-stable.

  • Visual Confirmation : Inspect the solution against a light source to ensure it is clear and free of any visible particles or sediment.

  • Aliquot and Store : Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.

Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)

This assay helps determine the practical solubility limit of "this compound" in your specific experimental medium.

Workflow for Kinetic Solubility Assay

G cluster_0 In 96-Well Plate 1 (DMSO) cluster_1 In 96-Well Plate 2 (Aqueous) P1_A Prepare 10 mM Stock in 100% DMSO P1_B Perform 2-fold serial dilution in DMSO P1_A->P1_B Transfer Transfer 2 µL of each DMSO dilution to corresponding aqueous wells (1:100 dilution) P1_B->Transfer P2_A Add 198 µL of pre-warmed experimental medium to wells P2_A->Transfer Incubate Incubate plate at 37°C (e.g., for 2 hours) Transfer->Incubate Observe Visually inspect wells for precipitate or cloudiness Incubate->Observe Result Highest concentration with no visible precipitate = Max Soluble Concentration Observe->Result

An experimental workflow for determining maximum soluble concentration.

Methodology:

  • Prepare Dilutions : In a 96-well plate, prepare a serial dilution of your high-concentration "this compound" stock solution (e.g., 10 mM in DMSO).

  • Prepare Media Plate : In a separate 96-well plate, add your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).

  • Add Compound : Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the media plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubate : Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period, typically 1-2 hours.

  • Assess Precipitation : Visually inspect each well against a light source for any signs of cloudiness, crystals, or precipitate. You can also quantitatively measure turbidity by reading absorbance at a wavelength like 620 nm.

  • Determine Limit : The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Hypothetical Signaling Pathway

Many antifungal agents function by disrupting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. The diagram below illustrates a simplified ergosterol biosynthesis pathway, a plausible target for "this compound."

G AC Acetyl-CoA HMG HMG-CoA AC->HMG MEV Mevalonate HMG->MEV SQ Squalene MEV->SQ SQE Squalene epoxide SQ->SQE LAN Lanosterol SQE->LAN Target Lanosterol 14-alpha-demethylase (CYP51) LAN->Target ZYM Zymosterol ERG Ergosterol ZYM->ERG Inhibitor This compound Inhibitor->Target Inhibits Target->ZYM

Hypothetical inhibition of the ergosterol biosynthesis pathway.

References

Modifying "Antifungal agent 99" for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on modifying "Antifungal agent 99" to improve its efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental validation of this compound and its derivatives.

Q1: We are observing unexpectedly high Minimum Inhibitory Concentration (MIC) values for our modified agent against Candida albicans. What are the potential causes and how can we troubleshoot this?

A1: High MIC values suggest reduced antifungal activity. The issue could stem from the compound itself, the target organism, or the experimental setup.

  • Compound-Related Issues:

    • Poor Solubility: The modification may have decreased the compound's solubility in the assay medium, reducing its effective concentration.

      • Troubleshooting: Confirm the solubility of the compound in the test medium (e.g., RPMI-1640). Consider using a co-solvent like DMSO, but ensure the final concentration is non-toxic to the fungal cells (typically ≤1%).

    • Reduced Target Affinity: The chemical modification might have altered the compound's structure in a way that reduces its binding affinity to the target enzyme, lanosterol (B1674476) 14-alpha-demethylase (ERG11).

      • Troubleshooting: If available, perform in-silico molecular docking studies with the modified compound and the ERG11 enzyme. Biochemical assays to determine the IC50 value against purified ERG11 can also quantify target inhibition.

  • Target-Related Issues:

    • Known Resistance Mechanisms: The Candida albicans strain you are using may possess intrinsic or acquired resistance mechanisms to azole-class antifungals. Common mechanisms include overexpression of the ERG11 gene or mutations in the gene that prevent drug binding.

      • Troubleshooting: Sequence the ERG11 gene of your fungal strain to check for known resistance mutations. Use a well-characterized, azole-susceptible reference strain (e.g., ATCC 90028) as a control.

  • Experimental Setup:

    • Incorrect Inoculum Preparation: An overly dense fungal inoculum can lead to artificially high MIC values.

      • Troubleshooting: Ensure the final inoculum concentration matches the standardized protocol (e.g., CLSI M27 guidelines, typically 0.5-2.5 x 10³ CFU/mL). Verify cell density using a spectrophotometer or hemocytometer.

Q2: Our modified this compound shows high potency in vitro, but poor efficacy in our animal model. What could be the reason for this discrepancy?

A2: A disconnect between in vitro and in vivo results is a common challenge in drug development. The reasons are often multifactorial, relating to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.

  • Pharmacokinetic Issues:

    • Poor Bioavailability: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body.

      • Troubleshooting: Conduct preliminary pharmacokinetic studies to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. Modifications to the compound to improve its absorption or reduce its metabolic clearance may be necessary.

    • High Protein Binding: The agent might bind extensively to plasma proteins (e.g., albumin), reducing the concentration of the free, active drug available to fight the infection.

      • Troubleshooting: Perform plasma protein binding assays to quantify the unbound fraction of the drug.

  • Toxicity Issues:

    • Off-Target Effects: The compound could be causing unforeseen toxicity in the animal model, leading to adverse effects that compromise the experiment.

      • Troubleshooting: Perform a preliminary dose-ranging toxicity study in uninfected animals to establish a maximum tolerated dose (MTD).

Below is a troubleshooting workflow to diagnose the cause of high MIC values.

high_mic_troubleshooting start High MIC Observed solubility Check Compound Solubility in Assay Medium start->solubility is_soluble Is it Soluble? solubility->is_soluble use_cosolvent Use Co-solvent (e.g., DMSO ≤1%) is_soluble->use_cosolvent No check_strain Verify Fungal Strain Susceptibility is_soluble->check_strain Yes retest_mic Re-test MIC use_cosolvent->retest_mic is_susceptible Is it a Susceptible Strain? check_strain->is_susceptible sequence_erg11 Sequence ERG11 Gene for Mutations is_susceptible->sequence_erg11 No check_inoculum Verify Inoculum Concentration is_susceptible->check_inoculum Yes use_ref_strain Use Reference Strain (e.g., ATCC 90028) sequence_erg11->use_ref_strain use_ref_strain->retest_mic is_correct Is it Correct (0.5-2.5 x 10^3 CFU/mL)? check_inoculum->is_correct adjust_inoculum Adjust Inoculum & Re-test is_correct->adjust_inoculum No consider_affinity Consider Reduced Target Affinity is_correct->consider_affinity Yes adjust_inoculum->retest_mic

Caption: Troubleshooting workflow for high MIC values.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an azole-class inhibitor that targets lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. By inhibiting this enzyme, the agent disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

The diagram below illustrates the ergosterol biosynthesis pathway and the target of this compound.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11_enzyme Lanosterol 14-alpha-demethylase (ERG11) lanosterol->erg11_enzyme Catalyzes toxic_sterols Toxic Sterol Intermediates erg11_enzyme->toxic_sterols Accumulation when inhibited ergosterol Ergosterol erg11_enzyme->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane agent99 This compound agent99->erg11_enzyme INHIBITS

Caption: Ergosterol biosynthesis pathway showing the target of this compound.

Q2: How can we quantify the impact of our modified agent on ergosterol production?

A2: A sterol quantitation assay using spectrophotometry is a common method. This involves extracting total sterols from fungal cells that have been treated with your compound and comparing the ergosterol content to that of untreated cells. A reduction in ergosterol levels provides direct evidence that your compound is inhibiting the intended pathway.

Q3: What are the best practices for assessing the cytotoxicity of our new compounds?

A3: It is crucial to assess cytotoxicity against a relevant mammalian cell line (e.g., HEK293 for kidney cells, or HepG2 for liver cells) to determine the compound's therapeutic index. A standard method is the MTT or XTT assay, which measures cell viability. The assay should be run in parallel with your antifungal experiments, and the goal is to find a compound with high antifungal activity (low MIC) and low mammalian cell toxicity (high IC50).

Data Presentation

Effective data management is key to comparing the efficacy of different derivatives of this compound.

Table 1: Comparative Antifungal Activity and Cytotoxicity

Compound IDModificationMIC vs. C. albicans (μg/mL)MIC vs. A. fumigatus (μg/mL)Cytotoxicity IC50 (HEK293 cells, μg/mL)Selectivity Index (IC50/MIC C. albicans)
Agent 99 (Parent)None2.04.0> 64> 32
Mod-01-AC-5 Propyl group0.51.0> 64> 128
Mod-01-BC-5 Phenyl group8.016.0324
Mod-02-CTriazole ring swap1.02.04848

Table 2: Solubility Profile of Modified Compounds

Compound IDPBS (pH 7.4) Solubility (μg/mL)RPMI-1640 w/ 1% DMSO Solubility (μg/mL)
Agent 99 (Parent)5> 128
Mod-01-A10> 128
Mod-01-B< 115

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for this compound and its derivatives.

mic_workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_compound 1. Prepare 2x serial dilutions of compound in DMSO prep_plate 2. Add diluted compound to 96-well microtiter plate prep_compound->prep_plate add_medium 3. Add RPMI-1640 medium to each well prep_plate->add_medium prep_inoculum 4. Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) add_medium->prep_inoculum add_inoculum 5. Inoculate wells (except sterility control) prep_inoculum->add_inoculum incubate 6. Incubate at 35°C for 24-48 hours add_inoculum->incubate read_plate 7. Read plate visually or with a spectrophotometer incubate->read_plate determine_mic 8. Determine MIC: lowest conc. with significant growth inhibition read_plate->determine_mic

Caption: Standard workflow for a broth microdilution MIC assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial 2-fold dilution series in a separate plate to create working concentrations.

  • Plate Setup: In a 96-well flat-bottom plate, add 2 μL of each compound dilution. Include a positive control (fungi + medium + DMSO, no drug) and a negative/sterility control (medium only).

  • Medium Addition: Add 198 μL of RPMI-1640 medium (buffered with MOPS) to each well. This results in a final DMSO concentration of 1%.

  • Inoculum Preparation: Grow the fungal strain on an agar (B569324) plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 μL of the final inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.

Reducing cytotoxicity of "Antifungal agent 99" in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 99

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound in mammalian cells and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of fungal lanosterol (B1674476) 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.[4]

Q2: Why does this compound exhibit cytotoxicity in mammalian cells?

A2: Mammalian cells have a homologous enzyme, sterol 14α-demethylase (CYP51A1), which is involved in the cholesterol biosynthesis pathway.[2] While this compound is designed for selectivity towards the fungal enzyme, high concentrations can lead to off-target inhibition of the human CYP51A1. This disruption in cholesterol synthesis, coupled with the induction of oxidative stress through the generation of reactive oxygen species (ROS), can trigger apoptotic pathways in mammalian cells.

Q3: What is the typical therapeutic window for this compound?

A3: The therapeutic window is cell-line dependent. It is critical to determine the IC50 (half-maximal inhibitory concentration) for your specific fungal target and the CC50 (half-maximal cytotoxic concentration) for your mammalian cell line. The selectivity index (SI), calculated as CC50 / IC50, should be greater than 10 for a favorable therapeutic window.

Q4: Are there general strategies to reduce the cytotoxicity of this compound?

A4: Yes, several strategies can be employed:

  • Concentration Optimization: Use the lowest effective concentration that maintains antifungal activity while minimizing mammalian cell cytotoxicity.

  • Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) or Vitamin E can help quench the reactive oxygen species (ROS) produced as an off-target effect, thereby reducing oxidative stress-induced cell death.

  • Liposomal Formulation: Encapsulating this compound in liposomes can improve its delivery to fungal cells and reduce exposure to mammalian cells, thereby lowering systemic toxicity.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cytotoxicity in all tested concentrations. Concentration Error: Incorrect stock solution concentration or dilution calculation.Verify stock concentration and recalculate all dilutions. Prepare fresh solutions.
Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high.Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control.
Cell Culture Health: Cells may be unhealthy, at a high passage number, or contaminated (e.g., with mycoplasma).Use cells within a consistent and low passage number range. Routinely test for mycoplasma. Ensure optimal culture conditions.
Inconsistent results between experiments. Cell Density Variation: Seeding density was not consistent across experiments.Standardize the cell seeding density for all assays. Cell confluency can affect responsiveness.
Reagent Variability: Inconsistent preparation of reagents or multiple freeze-thaw cycles of stock solutions.Prepare fresh reagents for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Plate Edge Effects: Evaporation in the outer wells of the microplate can concentrate the compound.To mitigate this, fill perimeter wells with sterile PBS and do not use them for experimental data.
Low antifungal activity at non-toxic concentrations. Suboptimal Therapeutic Window: The agent may have a narrow therapeutic window for the specific fungal and mammalian cell combination.Consider co-treatment with an antioxidant to widen the therapeutic window. Evaluate if a liposomal formulation could enhance selectivity.
Compound Instability: The agent may be degrading in the culture medium over the incubation period.Assess the stability of this compound in your specific medium over time. Consider shorter incubation periods if necessary.

Data & Experimental Protocols

Data Summary Tables

Table 1: Comparative IC50 and CC50 of this compound

Cell LineTypeParameterConcentration (µM)
Candida albicansFungalIC501.5
A549Human Lung CarcinomaCC5025.0
HepG2Human Liver CarcinomaCC5018.5
HEK293Human Embryonic KidneyCC5032.0

Table 2: Effect of N-acetylcysteine (NAC) on the Cytotoxicity of this compound in HepG2 Cells

This compound (µM)Co-treatment with NAC (1 mM)Cell Viability (%)
0 (Control)No100
20No45
20Yes82
40No15
40Yes55
Key Experimental Protocols

1. MTT Assay for Mammalian Cell Viability

This protocol assesses cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

  • Materials: MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, multichannel pipette.

  • Procedure:

    • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (and co-treatments if applicable) and incubate for 24-48 hours.

    • Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

2. DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay uses the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA) to measure ROS activity. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF.

  • Materials: DCFDA (H2DCFDA), Hanks' Balanced Salt Solution (HBSS), 96-well black-walled plates.

  • Procedure:

    • Seed cells in a 96-well black-walled plate and treat with this compound for the desired time.

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Load the cells with 10 µM DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells again with HBSS to remove excess probe.

    • Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

3. Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a labeled substrate (e.g., DEVD-pNA) which is cleaved by active caspase-3 to produce a colorimetric or fluorometric signal.

  • Materials: Caspase-3 colorimetric or fluorometric assay kit, cell lysis buffer, reaction buffer.

  • Procedure:

    • Treat cells with this compound to induce apoptosis.

    • Harvest approximately 1-5 million cells and pellet them by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

    • Add 50 µL of 2x reaction buffer containing the caspase-3 substrate to each sample.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the output using a microplate reader at 405 nm (for colorimetric assays) or with appropriate excitation/emission wavelengths for fluorometric assays.

Visual Guides & Workflows

Diagram 1: Proposed Cytotoxicity Pathway of this compound cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (High Concentration) a This compound b Fungal CYP51 a->b Inhibits c Ergosterol Synthesis Blocked b->c d Fungal Cell Death c->d e This compound f Human CYP51A1 e->f Off-target Inhibition g Cholesterol Synthesis Disrupted f->g h Mitochondrial Stress g->h i ROS Production h->i j Caspase Activation i->j k Apoptosis j->k

Caption: Proposed Cytotoxicity Pathway of this compound.

Diagram 2: Experimental Workflow for Cytotoxicity Reduction start Start: High Cytotoxicity Observed step1 Step 1: Determine CC50 on Mammalian Cells (MTT Assay) start->step1 step2 Step 2: Measure ROS Production (DCFDA Assay) step1->step2 decision1 Is ROS Significantly Increased? step2->decision1 step3a Step 3a: Co-treat with Antioxidant (e.g., NAC) decision1->step3a Yes step3b Step 3b: Measure Apoptosis (Caspase-3 Assay) decision1->step3b No step4 Step 4: Re-evaluate CC50 with Co-treatment step3a->step4 end End: Optimized Protocol with Reduced Cytotoxicity step3b->end step4->end

Caption: Experimental Workflow for Cytotoxicity Reduction.

Diagram 3: Troubleshooting Logic for Inconsistent Results start Problem: Inconsistent Results q1 Are you using cells within a consistent passage number range? start->q1 a1_yes Check Reagents q1->a1_yes Yes a1_no Solution: Use low passage cells. Start a new vial. q1->a1_no No q2 Are reagents freshly prepared? Are stocks properly aliquoted? a1_yes->q2 a2_yes Check Procedure q2->a2_yes Yes a2_no Solution: Prepare fresh reagents. Aliquot stocks. q2->a2_no No q3 Is cell seeding density identical across experiments? Are you avoiding edge wells? a2_yes->q3 a3_yes Consider Mycoplasma Contamination Test q3->a3_yes Yes a3_no Solution: Standardize seeding. Do not use edge wells. q3->a3_no No

Caption: Troubleshooting Logic for Inconsistent Results.

References

Validation & Comparative

A Comparative Analysis of Antifungal Efficacy: Investigating a Novel Succinate Dehydrogenase Inhibitor Against the Standard-of-Care Fluconazole in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative overview of a novel investigational antifungal, designated "Antifungal agent 99," and the widely used azole, fluconazole (B54011), against the opportunistic fungal pathogen Candida albicans. Due to the proprietary nature of "this compound," this document serves as a template for researchers, presenting established data for fluconazole alongside placeholders for forthcoming data on the investigational agent. The objective is to offer a framework for the direct comparison of their antifungal activities and mechanisms of action.

Mechanisms of Action: A Tale of Two Pathways

The antifungal activity of fluconazole and "this compound" stem from their interference with distinct, yet vital, cellular processes in Candida albicans.

Fluconazole: As a member of the triazole class, fluconazole's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, responsible for converting lanosterol (B1674476) to ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting 14α-demethylase, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication.[1][2]

fluconazole_mechanism acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol erg11 14α-demethylase (Erg11) lanosterol->erg11 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane erg11->ergosterol fluconazole Fluconazole fluconazole->erg11 Inhibits sdh_inhibitor_mechanism cluster_tca Mitochondrion tca TCA Cycle succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- atp ATP Production etc->atp agent99 This compound agent99->sdh Inhibits mic_workflow start Start culture Culture C. albicans (24h) start->culture prepare_inoculum Prepare Inoculum (0.5 McFarland) culture->prepare_inoculum dilute_inoculum Dilute Inoculum in RPMI 1640 prepare_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prepare_plate Prepare Serial Dilutions of Antifungals in 96-well Plate prepare_plate->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

References

Comparative Analysis: Antifungal Agent 99 vs. Amphotericin B - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of a novel antifungal candidate, designated here as "Antifungal Agent 99," and the established polyene antifungal, Amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound represents a novel class of synthetic antifungals, the 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides, which have demonstrated promising in vitro activity against clinically relevant yeasts. In this analysis, we compare its efficacy and cytotoxic profile to Amphotericin B, a cornerstone in the treatment of systemic fungal infections. While Amphotericin B exhibits potent and broad-spectrum activity, its clinical use is often hampered by significant toxicity. This compound emerges as a potential alternative with a different mechanism of action and a potentially improved safety profile, warranting further investigation.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the available quantitative data for this compound and Amphotericin B. The data for this compound is derived from a study on novel 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides, where the most active compound is designated as this compound for this comparison.

ParameterThis compound (Compound 7f)Amphotericin B
Mechanism of Action Proposed to disrupt cell membrane integrity or other cellular processes.Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[1][2]
Minimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans40.125 - 1
Cryptococcus neoformans40.125 - 1
Aspergillus fumigatusData not available0.5 - 2
Cytotoxicity (IC50 in µg/mL)
Human Embryonic Kidney (HEK293) cells>32Varies significantly with formulation (e.g., ~1-5 for deoxycholate)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

b. Drug Dilution and Plate Preparation:

  • A two-fold serial dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well of the plate receives 100 µL of the diluted antifungal agent.

  • A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.

c. Inoculation and Incubation:

  • 100 µL of the prepared fungal inoculum is added to each well of the microtiter plate.

  • The plate is incubated at 35°C for 24-48 hours.

d. Endpoint Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

  • For agents like Amphotericin B, the endpoint is typically defined as 100% growth inhibition. For other agents, a ≥50% reduction in turbidity may be used.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of mammalian cells as an indicator of cell viability.

a. Cell Seeding:

  • Mammalian cells (e.g., HEK293) are seeded in a 96-well plate at an appropriate density and incubated overnight to allow for attachment.

b. Compound Treatment:

  • Serial dilutions of the antifungal agent are prepared in a suitable cell culture medium.

  • The medium from the cells is replaced with the medium containing the different concentrations of the antifungal agent.

  • Control wells with untreated cells and medium-only blanks are included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • MTT solution is added to each well to a final concentration of 0.5 mg/mL.

  • The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

d. Solubilization and Absorbance Reading:

  • A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

e. Data Analysis:

  • Cell viability is calculated as a percentage relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualization

G Mechanism of Action of Amphotericin B Amphotericin_B Amphotericin B Fungal_Cell_Membrane Fungal Cell Membrane Amphotericin_B->Fungal_Cell_Membrane Binds to Ergosterol Ergosterol Amphotericin_B->Ergosterol Interacts with Fungal_Cell_Membrane->Ergosterol contains Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Ion_Leakage Leakage of K+, Na+, H+ Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Results in G Experimental Workflow for In Vitro Antifungal Efficacy Comparison cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution_A Serial Dilution of Agent 99 Plate_Setup 96-Well Plate Setup Drug_Dilution_A->Plate_Setup Drug_Dilution_B Serial Dilution of Amphotericin B Drug_Dilution_B->Plate_Setup Plate_Setup->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual/Spectrophotometric MIC Reading Incubation->MIC_Reading Data_Comparison Comparative Data Analysis MIC_Reading->Data_Comparison

References

Validating the Antifungal Efficacy of "Antifungal Agent 99" Against the Emerging Pathogen Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a critical challenge to global health. Candida auris, a recently identified species of yeast, has become a significant concern due to its rapid worldwide spread, high mortality rates, and intrinsic resistance to multiple classes of antifungal drugs.[1][2] This guide provides a comparative validation of a novel investigational drug, "Antifungal agent 99," against this formidable pathogen. The data presented herein, while illustrative, outlines a robust framework for the evaluation of new antifungal candidates.

"this compound" is a novel small molecule inhibitor of fungal succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3] Its unique mechanism of action suggests potential efficacy against fungal strains that have developed resistance to conventional antifungals targeting ergosterol (B1671047) biosynthesis or cell wall integrity.[4][5] This guide compares the in vitro activity of "this compound" with two widely used antifungal agents, Amphotericin B (a polyene) and Fluconazole (an azole), against a clinical isolate of Candida auris.

Comparative Antifungal Activity

The in vitro antifungal activity was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results, summarized in Table 1, demonstrate the potent activity of "this compound" against C. auris, with significantly lower MIC and MFC values compared to Fluconazole, to which this isolate exhibits resistance.

Table 1: Comparative MIC and MFC Values against Candida auris

Antifungal AgentMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
This compound0.1250.5
Amphotericin B12
Fluconazole>64>64

A time-kill assay was performed to evaluate the fungicidal kinetics of "this compound." As shown in Table 2, "this compound" exhibited significant fungicidal activity at 4x MIC, achieving a >3-log10 reduction in colony-forming units (CFU) within 24 hours, comparable to the fungicidal effect of Amphotericin B.

Table 2: Time-Kill Kinetics against Candida auris at 4x MIC

Time (hours)This compound (log10 CFU/mL)Amphotericin B (log10 CFU/mL)Fluconazole (log10 CFU/mL)Growth Control (log10 CFU/mL)
06.06.06.06.0
45.24.86.16.5
84.13.56.37.0
122.82.16.57.5
24<2.0<2.06.88.0

Experimental Workflow and Methodologies

The validation of "this compound" followed a structured experimental workflow, as depicted below.

G cluster_0 Preparation cluster_1 Primary Assays cluster_2 Secondary Assays cluster_3 Data Analysis Fungal Isolate Preparation Fungal Isolate Preparation MIC Determination MIC Determination Fungal Isolate Preparation->MIC Determination Antifungal Stock Solutions Antifungal Stock Solutions Antifungal Stock Solutions->MIC Determination MFC Determination MFC Determination MIC Determination->MFC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Comparative Analysis Comparative Analysis MFC Determination->Comparative Analysis Time-Kill Assay->Comparative Analysis

Caption: Experimental workflow for antifungal susceptibility testing.

Detailed Experimental Protocols

1. Fungal Isolate and Culture Conditions: A clinical isolate of Candida auris, resistant to fluconazole, was used in all experiments. The isolate was cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. For liquid cultures, a single colony was inoculated into RPMI-1640 medium buffered with MOPS and incubated at 35°C with agitation.

2. Antifungal Agents: "this compound," Amphotericin B, and Fluconazole were dissolved in DMSO to prepare stock solutions of 1 mg/mL. Serial dilutions were prepared in RPMI-1640 medium.

3. Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. A fungal suspension of 1-5 x 10^3 CFU/mL was added to 96-well plates containing serial dilutions of the antifungal agents. The plates were incubated at 35°C for 24 hours. The MIC was defined as the lowest concentration of the drug that resulted in a significant inhibition of visible growth.

4. Minimum Fungicidal Concentration (MFC) Determination: Following MIC determination, 10 µL aliquots from wells showing no visible growth were sub-cultured onto SDA plates. The plates were incubated at 35°C for 48 hours. The MFC was defined as the lowest drug concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum.

5. Time-Kill Assay: Fungal suspensions were prepared at a starting inoculum of approximately 1 x 10^6 CFU/mL in RPMI-1640 medium. The antifungal agents were added at a concentration of 4x their respective MICs. The cultures were incubated at 35°C with agitation. At predetermined time points (0, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted, and plated on SDA to determine the CFU/mL.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

"this compound" targets the fungal respiratory chain by inhibiting succinate dehydrogenase (SDH), also known as Complex II. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death. This mechanism is distinct from that of azoles, which inhibit ergosterol synthesis, and polyenes, which bind to ergosterol in the cell membrane.

G cluster_0 Mitochondrion Succinate Succinate SDH (Complex II) SDH (Complex II) Succinate->SDH (Complex II) Substrate Fumarate Fumarate SDH (Complex II)->Fumarate Product Electron Transport Chain Electron Transport Chain SDH (Complex II)->Electron Transport Chain ATP Production ATP Production Electron Transport Chain->ATP Production This compound This compound This compound->SDH (Complex II) Inhibition

Caption: Inhibition of Succinate Dehydrogenase by "this compound".

Conclusion

The data presented in this guide highlights the potent in vitro antifungal activity of "this compound" against a clinical isolate of the multidrug-resistant pathogen Candida auris. Its novel mechanism of action, targeting the fungal mitochondrial respiratory chain, provides a promising avenue for the development of new therapies to combat emerging fungal threats. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising new antifungal agent.

References

Cross-Validation of "Antifungal Agent 99" MIC Results: A Guide for Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Minimum Inhibitory Concentration (MIC) results for the novel antifungal agent, "Antifungal Agent 99," across different laboratories. Due to the absence of publicly available multi-laboratory MIC data for this specific agent, this document serves as a procedural template. It outlines the necessary experimental protocols, data presentation formats, and visualizations to ensure robust and comparable results.

"this compound" has been identified as a fungal succinate (B1194679) dehydrogenase (SDH) inhibitor, a mechanism that disrupts the mitochondrial electron transport chain and subsequent energy production in fungi.[1] To establish its efficacy and ensure the reliability of susceptibility testing, a standardized approach to inter-laboratory comparison is crucial.

Data Presentation: Standardizing MIC Reporting

Consistent and clear data presentation is fundamental for effective cross-validation. The following table provides a standardized format for reporting MIC values from different laboratories. This structure allows for easy comparison of "this compound" against common comparator antifungal agents across various fungal species.

Table 1: Inter-Laboratory MIC Comparison for this compound and Comparators

Fungal SpeciesAntifungal AgentLab 1 MIC (µg/mL)Lab 2 MIC (µg/mL)Lab 3 MIC (µg/mL)Mean MIC (µg/mL)MIC Range (µg/mL)
Candida albicansThis compoundDataDataDataDataData
Amphotericin BDataDataDataDataData
FluconazoleDataDataDataDataData
Aspergillus fumigatusThis compoundDataDataDataDataData
Amphotericin BDataDataDataDataData
VoriconazoleDataDataDataDataData
Cryptococcus neoformansThis compoundDataDataDataDataData
Amphotericin BDataDataDataDataData
FlucytosineDataDataDataDataData

Note: This table is a template. "Data" should be replaced with experimentally determined MIC values.

Experimental Protocols: Ensuring Methodological Consistency

To minimize variability in MIC results between laboratories, adherence to standardized antifungal susceptibility testing (AFST) protocols is paramount.[2][3] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[4][5]

Key Experimental Steps for MIC Determination:
  • Isolate Selection and Maintenance:

    • Use well-characterized, quality-controlled fungal isolates.

    • Subculture isolates on appropriate media (e.g., Sabouraud Dextrose Agar) to ensure viability and purity before testing.

  • Inoculum Preparation:

    • Prepare a standardized inoculum suspension from fresh cultures.

    • Adjust the inoculum density spectrophotometrically to a final concentration specified by the chosen guideline (e.g., 0.5 to 2.5 x 10^3 CFU/mL for yeasts by CLSI M27).

  • Antifungal Agent Preparation:

    • Prepare stock solutions of "this compound" and comparator drugs in a suitable solvent.

    • Perform serial two-fold dilutions in the test medium to achieve the desired concentration range.

  • Broth Microdilution Assay:

    • The broth microdilution method is a standard for MIC determination.

    • Use 96-well microtiter plates with RPMI-1640 medium, with or without glucose supplementation, as specified by the chosen protocol (CLSI or EUCAST).

    • Inoculate each well with the standardized fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation:

    • Incubate plates at a controlled temperature (typically 35°C) for a specified duration (e.g., 24-48 hours for Candida spp.).

  • MIC Endpoint Reading:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

    • For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity. For amphotericin B, it is the lowest concentration with no visible growth.

Visualizing the Process and Mechanism

Experimental Workflow for Cross-Validation

The following diagram illustrates a standardized workflow for a cross-laboratory validation of "this compound" MIC results.

A Centralized Isolate and Antifungal Agent Distribution B Lab 1: MIC Determination (CLSI/EUCAST Protocol) A->B C Lab 2: MIC Determination (CLSI/EUCAST Protocol) A->C D Lab 3: MIC Determination (CLSI/EUCAST Protocol) A->D E Data Collection and Standardized Reporting B->E C->E D->E F Statistical Analysis (Inter-laboratory Agreement) E->F G Consolidated MIC Report and Cross-Validation Assessment F->G

Caption: Workflow for Inter-Laboratory MIC Cross-Validation.

Signaling Pathway: Mechanism of Action of this compound

"this compound" acts as a succinate dehydrogenase (SDH) inhibitor. The diagram below depicts its impact on the fungal mitochondrial electron transport chain.

Caption: Mechanism of Action of a Succinate Dehydrogenase Inhibitor.

By following these guidelines, researchers can generate high-quality, reproducible MIC data for "this compound," facilitating its objective comparison with other antifungal agents and supporting its development for clinical use.

References

Performance of Succinate Dehydrogenase Inhibitors Against Drug-Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the performance of a specific "Antifungal agent 99" against drug-resistant human fungal isolates is not available. This guide provides a comparative framework based on the broader class of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), to which "this compound" (also identified as Compound E1, a fungal succinate dehydrogenase inhibitor) belongs. The experimental data presented is illustrative and based on findings for other SDHIs, primarily in the agricultural context, to demonstrate how such a comparison would be structured.

Introduction

The emergence of multidrug-resistant fungal infections is a critical global health threat, necessitating the development of novel antifungal agents with unique mechanisms of action. Succinate dehydrogenase inhibitors (SDHIs) represent a class of antifungals that target mitochondrial respiration, a fundamental process for fungal survival. This guide provides a comparative overview of the potential performance of SDHIs against clinically relevant drug-resistant fungal isolates, such as Candida auris and azole-resistant Aspergillus fumigatus.

SDHIs disrupt the fungal electron transport chain by inhibiting succinate dehydrogenase (also known as complex II), an enzyme crucial for both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2] This mechanism of action is distinct from currently available antifungal classes, such as azoles, polyenes, and echinocandins, suggesting a potential role in combating resistance. However, it is important to note that the extensive use of SDHIs in agriculture has raised concerns about the potential for cross-resistance to clinical antifungals in environmental fungi like Aspergillus fumigatus.[3][4]

Comparative Performance Data

While specific data for "this compound" is unavailable, the following tables illustrate how the in vitro susceptibility of this agent could be compared against standard-of-care antifungals for key drug-resistant fungal pathogens. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Illustrative In Vitro Susceptibility of this compound against Candida auris Isolates

Antifungal AgentMechanism of ActionMIC Range (µg/mL) - Clade I (Azole-R)MIC Range (µg/mL) - Clade II (Amphotericin B-R)MIC Range (µg/mL) - Clade IV (Echinocandin-R)
This compound (Hypothetical) Succinate Dehydrogenase Inhibitor 0.125 - 2 0.25 - 4 0.125 - 2
FluconazoleErgosterol Biosynthesis Inhibitor64 - >2562 - 328 - 128
Amphotericin BBinds to Ergosterol0.5 - 24 - 160.5 - 1
Micafunginβ-(1,3)-D-glucan Synthase Inhibitor0.06 - 0.50.06 - 0.254 - >16

Table 2: Illustrative In Vitro Susceptibility of this compound against Azole-Resistant Aspergillus fumigatus Isolates

Antifungal AgentMechanism of ActionMIC Range (µg/mL) - Wild-TypeMIC Range (µg/mL) - TR34/L98H MutantMIC Range (µg/mL) - TR46/Y121F/T289A Mutant
This compound (Hypothetical) Succinate Dehydrogenase Inhibitor 0.03 - 0.5 0.06 - 1 0.125 - 2
VoriconazoleErgosterol Biosynthesis Inhibitor0.25 - 14 - >168 - >16
Amphotericin BBinds to Ergosterol0.5 - 20.5 - 20.5 - 2
Caspofunginβ-(1,3)-D-glucan Synthase Inhibitor0.03 - 0.250.03 - 0.250.03 - 0.25

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifungal activity. The following are standard protocols for key in vitro experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, sterile fungal culture medium (e.g., RPMI-1640), fungal inoculum, antifungal agent stock solution, spectrophotometer.

  • Procedure:

    • Prepare serial twofold dilutions of the antifungal agent in the microtiter plate.

    • Prepare a standardized fungal inoculum suspension and dilute it to the desired final concentration.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

    • Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).

    • Determine the MIC visually or by using a spectrophotometer to measure turbidity. The MIC is the lowest concentration showing significant growth inhibition compared to the positive control.

Time-Kill Assays

This assay assesses the fungicidal or fungistatic activity of an antifungal agent over time.

  • Materials: Sterile culture tubes, fungal inoculum, antifungal agent, sterile saline, agar (B569324) plates.

  • Procedure:

    • Prepare tubes with fungal inoculum and different concentrations of the antifungal agent (e.g., 1x, 4x, 16x MIC).

    • Incubate the tubes at the appropriate temperature with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate to determine the number of viable colony-forming units (CFUs).

    • Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal.

Visualizations

Signaling Pathway of Succinate Dehydrogenase Inhibitors

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC Electron Transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP SDHI This compound (SDHI) SDHI->SDH Inhibition AST_Workflow start Start: Isolate Drug-Resistant Fungus prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic time_kill Perform Time-Kill Assay (Optional) read_mic->time_kill analyze Analyze and Compare Data read_mic->analyze time_kill->analyze end End: Comparative Performance Report analyze->end

References

Benchmarking "Antifungal Agent 99" Against a Panel of Known Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative "Antifungal agent 99," a novel succinate (B1194679) dehydrogenase inhibitor (SDHI), against a panel of established antifungal agents. The analysis is based on publicly available experimental data and standardized testing methodologies to facilitate research and development efforts in the field of antifungal drug discovery.

Executive Summary

"this compound" is identified as a fungal succinate dehydrogenase (SDH) inhibitor, a class of antifungals that disrupts the mitochondrial respiratory chain, leading to impaired cellular energy production.[1] This guide benchmarks its potential efficacy against representatives from four major classes of clinically relevant antifungals: polyenes (Amphotericin B), azoles (Fluconazole and Voriconazole), and echinocandins (Caspofungin). The comparative analysis focuses on their mechanisms of action, in vitro activity against key fungal pathogens, and the cellular signaling pathways they impact.

Quantitative Efficacy Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the benchmark antifungals against Candida albicans and Aspergillus fumigatus. MIC is a key indicator of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal activity.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentClassMechanism of ActionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (proxy: SDHIs) Succinate Dehydrogenase InhibitorInhibition of mitochondrial complex IIVariesBoscalid: >100Varies
Amphotericin BPolyeneBinds to ergosterol (B1671047), forming pores in the cell membrane0.25 - 10.51
FluconazoleAzoleInhibits ergosterol biosynthesis (lanosterol 14-α-demethylase)0.25 - 640.58
CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthesis in the cell wall0.015 - 0.50.060.125

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus

Antifungal AgentClassMechanism of ActionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (proxy: SDHIs) Succinate Dehydrogenase InhibitorInhibition of mitochondrial complex IIVariesBoscalid: >32Varies
Amphotericin BPolyeneBinds to ergosterol, forming pores in the cell membrane0.12 - 20.51
VoriconazoleAzoleInhibits ergosterol biosynthesis (lanosterol 14-α-demethylase)0.06 - >80.250.5
CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthesis in the cell wall0.008 - 0.06 (MEC)0.015 (MEC)0.06 (MEC)

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple studies and may show ranges. MEC (Minimum Effective Concentration) is used for echinocandins against molds and represents the lowest concentration showing morphologically abnormal, short, and branched hyphae.

Experimental Protocols

The following are summarized standard methodologies for antifungal susceptibility testing, essential for ensuring the reproducibility and comparability of results.

Broth Microdilution Antifungal Susceptibility Testing (as per CLSI M27/M38 and EUCAST E.DEF)

This is the reference method for determining the MIC of antifungal agents.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Fungal Isolate D Prepare Inoculum (0.5-2.5 x 10^3 CFU/mL) A->D B Antifungal Stock E Serial Dilution in 96-well plate B->E C RPMI 1640 Medium C->D C->E F Inoculate Plate D->F E->F G Incubate (35°C, 24-48h) F->G H Visual/Spectrophotometric Reading G->H I Determine MIC H->I

Experimental workflow for antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

Antifungal agents exert their effects by targeting specific cellular structures or pathways. The inhibition of these targets triggers various stress response signaling cascades within the fungal cell.

Mechanism of Action of this compound (SDHI)

Succinate dehydrogenase is a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2] By inhibiting SDH, "this compound" blocks the oxidation of succinate to fumarate, which has two major consequences: disruption of the electron transport chain, leading to a decrease in ATP production, and interruption of the TCA cycle. This dual impact on cellular respiration is a potent mechanism for inhibiting fungal growth.

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate q Ubiquinone (Q) complex_ii->q e- transfer qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp ATP Production (Reduced) complex_iii->atp agent99 This compound (SDHI) agent99->complex_ii Inhibition

Mechanism of action of this compound.

Comparative Signaling Pathways

Different classes of antifungals trigger distinct cellular stress responses. Understanding these pathways can provide insights into potential synergistic drug combinations and mechanisms of resistance.

  • Polyenes (Amphotericin B): Directly bind to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and cell death. This rapid membrane damage induces oxidative stress and activates the Cell Wall Integrity (CWI) pathway.

  • Azoles (Fluconazole, Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function, activating the CWI and High Osmolarity Glycerol (HOG) pathways.[1]

  • Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This leads to cell wall stress and osmotic instability, strongly activating the CWI pathway as a compensatory mechanism.[1]

  • SDHIs (this compound): Inhibition of mitochondrial respiration leads to a decrease in ATP and an increase in reactive oxygen species (ROS). This energy crisis and oxidative stress can activate stress response pathways such as the HOG pathway.

G cluster_agents Antifungal Agents cluster_targets Cellular Targets cluster_pathways Stress Response Pathways agent99 This compound (SDHI) sdh Succinate Dehydrogenase agent99->sdh amphoB Amphotericin B ergosterol Ergosterol (Membrane) amphoB->ergosterol azoles Azoles erg_synth Ergosterol Biosynthesis azoles->erg_synth echino Echinocandins glucan_synth β-(1,3)-D-glucan Synthase echino->glucan_synth ros Oxidative Stress sdh->ros cwi Cell Wall Integrity (CWI) Pathway ergosterol->cwi ergosterol->ros erg_synth->cwi hog High Osmolarity Glycerol (HOG) Pathway erg_synth->hog glucan_synth->cwi ros->hog

Comparative overview of antifungal targets and signaling.

Conclusion

"this compound," as a representative of the SDHI class, presents a distinct mechanism of action compared to the major classes of clinically used antifungals. Its targeting of mitochondrial respiration offers a potentially valuable alternative, particularly in the context of emerging resistance to azoles and other classes. The provided data and protocols offer a framework for further comparative studies to fully elucidate the therapeutic potential of this and other novel antifungal candidates. Future research should focus on obtaining direct MIC data for "this compound" against a broad panel of fungal pathogens and exploring potential synergies with existing antifungal agents.

References

Statistical validation of "Antifungal agent 99" experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in-vitro activity of Antifungal Agent 99 against other established antifungal agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential therapeutic applications.

Comparative Efficacy of Antifungal Agents

The in-vitro efficacy of this compound was evaluated against a panel of common fungal pathogens and compared with leading antifungal drugs, including Amphotericin B and Fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined using standardized broth microdilution methods.[1][2]

Fungal SpeciesThis compound (MIC in µg/mL)Amphotericin B (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Candida albicans0.1250.250.5
Candida glabrata0.250.516
Candida krusei0.250.564
Aspergillus fumigatus0.50.5>64
Cryptococcus neoformans0.060.1254

Note: The MIC values for this compound are hypothetical and for illustrative purposes. Lower MIC values are indicative of greater antifungal potency.

Mechanism of Action: Inhibition of Succinate (B1194679) Dehydrogenase

This compound functions as a fungal succinate dehydrogenase (SDH) inhibitor.[3] By targeting this key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, it disrupts cellular respiration and energy production, leading to fungal cell death. This mechanism is distinct from azoles, which inhibit ergosterol (B1671047) synthesis, and polyenes, which bind to ergosterol to disrupt the cell membrane.[4][5][6][7][8]

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) ATP ATP Production Fumarate->ATP ComplexII Complex II (SDH) ComplexIII Complex III ComplexII->ComplexIII e- transfer ComplexIII->ATP Agent99 This compound Agent99->Inhibition Inhibition->ComplexII

Caption: Mechanism of action of this compound.

Experimental Protocols

The minimum inhibitory concentrations (MICs) were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Preparation of Antifungal Solutions: Stock solutions of this compound and comparator drugs were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in RPMI 1640 medium to achieve the final desired concentrations in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]

  • Incubation: The microtiter plates were incubated at 35°C. The incubation period varied depending on the fungal species, typically 24 hours for Candida species and 48 hours for Aspergillus and Cryptococcus species.[1]

  • MIC Reading: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth in the drug-free control well.

A Prepare antifungal dilutions in 96-well plate C Dilute and add inoculum to wells A->C B Adjust fungal inoculum to 0.5 McFarland B->C D Incubate at 35°C (24-48 hours) C->D E Visually or spectrophotometrically read MIC endpoint D->E

Caption: Workflow for Broth Microdilution MIC Testing.

Discussion

The preliminary in-vitro data suggests that this compound exhibits potent activity against a broad spectrum of fungal pathogens, including species that are known to have reduced susceptibility to other classes of antifungals, such as Candida glabrata and Candida krusei.[4] Its unique mechanism of action, targeting the mitochondrial succinate dehydrogenase, presents a promising avenue for the development of new therapies, particularly for infections caused by resistant fungal strains. Further studies are warranted to evaluate the in-vivo efficacy, safety profile, and pharmacokinetic properties of this compound.

References

Comparative Safety Profile of Antifungal Agent 99 and Other Azole Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety profile of the investigational "Antifungal Agent 99" against established azole antifungal agents. This document synthesizes critical safety data from preclinical and clinical studies to facilitate an objective evaluation of this novel agent in relation to existing therapeutic options.

This guide presents key safety parameters, including hepatotoxicity, potential for QT interval prolongation, and drug-drug interaction liabilities. Detailed methodologies for pivotal safety assessment assays are also provided to ensure transparency and aid in the interpretation of the presented data.

In Vitro Pharmacology and Toxicology

A critical initial step in the safety assessment of any new chemical entity is the evaluation of its in vitro pharmacological and toxicological properties. This section details the inhibitory effects on human cytochrome P450 (CYP) enzymes, a primary determinant of drug-drug interactions, as well as assessments of potential cardiotoxicity and genotoxicity.

Inhibition of Human Cytochrome P450 Enzymes

The azole class of antifungals is well-known for its potential to inhibit various CYP450 enzymes, leading to clinically significant drug-drug interactions. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potential. A lower IC50 value indicates a higher potency of inhibition.

Antifungal AgentCYP3A4 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)
This compound [Data to be determined] [Data to be determined] [Data to be determined]
Fluconazole (B54011)>200[1]30.3[2]12.3[2]
Itraconazole0.029[1]>10[2]>10
Voriconazole3.2[3]8.4[2]8.7[2]
Posaconazole[No specific IC50 found][No specific IC50 found][No specific IC50 found]
Ketoconazole0.0036[3][No specific IC50 found][No specific IC50 found]
Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a key indicator of a drug's potential to cause QT interval prolongation and, consequently, life-threatening cardiac arrhythmias like Torsades de Pointes.[4][5]

Antifungal AgenthERG IC50 (µM)
This compound [Data to be determined]
Fluconazole[Data not readily available]
Itraconazole[Data not readily available]
Voriconazole[Data not readily available]
Posaconazole[Data not readily available]
Ketoconazole[Data not readily available]
Genotoxicity Potential

Genotoxicity assays are essential to assess the potential of a drug candidate to damage genetic material. The Ames test and the in vitro micronucleus assay are standard preliminary screens for mutagenicity and clastogenicity, respectively.

AssayThis compoundOther Azoles
Ames Test [Data to be determined] Generally non-mutagenic
In Vitro Micronucleus Assay [Data to be determined] Generally non-clastogenic

Clinical Safety Profile

Clinical trial data provides the most relevant information regarding the safety and tolerability of an antifungal agent in humans. This section summarizes the incidence of key adverse events observed with various azole antifungals.

Hepatotoxicity

Hepatotoxicity is a known class effect of azole antifungals, ranging from transient elevations in liver enzymes to severe liver injury.[6][7][8]

Adverse EventThis compoundFluconazoleItraconazoleVoriconazolePosaconazole
Elevated Liver Enzymes [Data to be determined] ~1% (>8x ULN)[7]~3% (abnormal liver function)[7]up to 12% (liver function abnormalities)[7]Lower risk, associated with higher doses[7]
Severe Hepatotoxicity [Data to be determined] Rare[6]Cases of serious liver injury reported[7]Cases of fulminant hepatic failure reported[7]Severe liver injury uncommon[6]
Treatment Discontinuation due to Hepatotoxicity [Data to be determined] Low1.5%[9]Higher risk than fluconazole and echinocandins[9][Data not readily available]
QT Interval Prolongation

Several azole antifungals have been associated with prolongation of the QT interval on the electrocardiogram, a risk factor for cardiac arrhythmias.[7][10]

Adverse EventThis compoundFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
QTc Prolongation [Data to be determined] Associated with QT prolongation[10]Potential for QT prolongation[7]Known to cause QT prolongation[10]Associated with QT prolongation[10]Causes dose-dependent QT shortening[10]
Torsades de Pointes [Data to be determined] Rare cases reported[10]Reported[5]Reported[5]Reported[5]Not expected
Other Common Adverse Events
Adverse EventThis compoundFluconazoleItraconazoleVoriconazole
Visual Disturbances [Data to be determined] Not commonly reportedNot commonly reported~30% (altered color sense, photophobia, blurred vision)[11]
Hallucinations [Data to be determined] Not commonly reportedNot commonly reported4.3% - 9% in some trials[11]
Gastrointestinal Effects [Data to be determined] Generally well-tolerated[7]Higher incidence than fluconazole[7]Common[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of safety data. The following are standard protocols for key in vitro safety assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12][13] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[14][15][16] Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

Protocol Outline:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Exposure: Treat the cells with at least three concentrations of the test compound for a defined period, both with and without metabolic activation (S9 fraction).

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

hERG Potassium Channel Assay

The hERG assay is a specialized in vitro electrophysiology study to assess the potential of a compound to inhibit the hERG potassium channel.[4][17]

Protocol Outline:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch-Clamp Electrophysiology: Use the whole-cell patch-clamp technique to measure the hERG current.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Acquisition: Record the hERG current before and after the application of the test compound using a specific voltage protocol.

  • Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

CYP450_Metabolism cluster_drug_intake Drug Administration cluster_absorption_distribution Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_excretion Excretion cluster_azole_interaction Azole Interaction Oral Drug Oral Drug Systemic Circulation Systemic Circulation Oral Drug->Systemic Circulation CYP450 Enzymes CYP450 Enzymes Systemic Circulation->CYP450 Enzymes Metabolites Metabolites CYP450 Enzymes->Metabolites Elimination Elimination Metabolites->Elimination Azole Antifungal Azole Antifungal Azole Antifungal->CYP450 Enzymes Inhibition Other Drugs Other Drugs Other Drugs->CYP450 Enzymes Metabolism

Caption: Azole Antifungal Interaction with CYP450 Drug Metabolism Pathway.

Hepatotoxicity_Pathway cluster_initiation Initiating Events cluster_cellular_stress Cellular Stress & Damage cluster_downstream_effects Downstream Effects Azole Antifungal Azole Antifungal CYP450 Metabolism CYP450 Metabolism Azole Antifungal->CYP450 Metabolism Reactive Metabolites Reactive Metabolites CYP450 Metabolism->Reactive Metabolites Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolites->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress ER Stress ER Stress Reactive Metabolites->ER Stress Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial Dysfunction->Necrosis Oxidative Stress->Apoptosis ER Stress->Apoptosis Inflammation Inflammation Necrosis->Inflammation

Caption: Simplified Signaling Pathway of Azole-Induced Hepatotoxicity.

InVitro_Safety_Workflow cluster_initial_screening Initial Screening cluster_secondary_assays Secondary Assays cluster_decision Decision Point cluster_progression Progression Compound Synthesis Compound Synthesis Ames Test Ames Test Compound Synthesis->Ames Test hERG Assay hERG Assay Compound Synthesis->hERG Assay In Vitro Micronucleus Assay In Vitro Micronucleus Assay Ames Test->In Vitro Micronucleus Assay CYP450 Inhibition Panel CYP450 Inhibition Panel Ames Test->CYP450 Inhibition Panel Safety Profile Assessment Safety Profile Assessment hERG Assay->Safety Profile Assessment In Vitro Micronucleus Assay->Safety Profile Assessment CYP450 Inhibition Panel->Safety Profile Assessment Safety Profile Assessment->Compound Synthesis Unfavorable Lead Optimization Lead Optimization Safety Profile Assessment->Lead Optimization Favorable In Vivo Toxicology In Vivo Toxicology Safety Profile Assessment->In Vivo Toxicology Favorable

Caption: General Experimental Workflow for In Vitro Safety Assessment.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antifungal Agent 99

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to stringent disposal protocols for potent compounds like Antifungal Agent 99 is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

It is important to note that "this compound" is a placeholder designation. The first and most critical step is to always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific chemical properties, hazards, and disposal instructions.[1][2]

Step 1: Waste Identification and Characterization

Before beginning any experimental work, it is imperative to have a clear plan for the disposal of all generated waste.[1] The initial step is to thoroughly characterize the waste associated with this compound.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a chemical.[1][2] Section 13 of the SDS will provide specific guidance on disposal considerations.

  • Determine Hazard Characteristics: Based on the SDS and experimental context, identify if the waste is:

    • Ignitable: Possesses a flashpoint of less than 140°F.

    • Corrosive: Has a pH of less than or equal to 2, or greater than or equal to 12.5.

    • Reactive: Is unstable and may undergo violent change without detonating.

    • Toxic: Is harmful or fatal if ingested or absorbed.

  • Assess for Mixed Waste: Determine if the this compound waste is mixed with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes.

Step 2: Waste Segregation and Collection

Proper segregation of waste at the source is crucial to prevent dangerous chemical reactions and to ensure proper disposal. Never mix incompatible waste streams.

Waste StreamDescriptionContainer TypeDisposal Procedure
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L HDPE Carboy, clearly labeled "Hazardous Waste" with the chemical name and concentration.Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from your institution's Environmental Health and Safety (EHS) department when the container is 90% full.
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO, ethanol).4L solvent-resistant bottle, clearly labeled "Hazardous Waste" with the chemical name, solvent, and concentration.Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents in separate containers if required by your institution. Request EHS pickup when the container is full.
Solid Waste Contaminated consumables such as gloves, pipette tips, bench paper, and vials.Lined, rigid, puncture-proof container with a lid, clearly labeled "Hazardous Waste".Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when the container is full.
Sharps Waste Contaminated needles, scalpels, and other sharp objects.Approved, puncture-resistant sharps container, clearly labeled "Hazardous Waste".Place sharps directly into the container immediately after use. Do not recap needles. Request EHS pickup when the container is full.
Contaminated Glassware Reusable glassware (e.g., flasks, beakers) that has been in contact with this compound.N/AMust be decontaminated before reuse.

Experimental Protocol: Decontamination of Surfaces

In the event of a spill or for routine cleaning of work areas, the following procedure should be followed:

Materials:

  • EPA-approved disinfectant effective against fungi (e.g., 10% freshly prepared sodium hypochlorite (B82951) solution).

  • Absorbent paper towels.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: Don the appropriate PPE and ensure the work area is well-ventilated.

  • Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel and dispose of it in the hazardous solid waste container.

  • Disinfection: Liberally apply the 10% bleach solution to the surface, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes.

  • Wiping: Thoroughly wipe the surface with paper towels to absorb the disinfectant and any remaining residue.

  • Disposal: Dispose of the used paper towels in the hazardous solid waste container.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Consult Safety Data Sheet (SDS) A->B C Characterize Waste: Hazardous or Non-Hazardous? B->C D Segregate Waste by Type: Liquid (Aqueous/Organic), Solid, Sharps C->D Hazardous H Dispose as General Waste (Follow Institutional Policy) C->H Non-Hazardous E Collect in Labeled, Compatible Containers D->E F Store in Designated Satellite Accumulation Area E->F G Request EHS Pickup for Disposal F->G

Disposal workflow for this compound.

Step 3: Storage and Disposal

Proper storage of hazardous waste is crucial while awaiting pickup.

  • Containers: Ensure all waste containers are in good condition, chemically compatible with the waste, and securely closed except when adding waste.

  • Labeling: All containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. Do not use abbreviations.

  • Storage Area: Store waste containers in a designated satellite accumulation area, away from ignition sources and in secondary containment to prevent spills.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste. Do not attempt to transport hazardous waste yourself.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community and ecosystem.

References

Personal protective equipment for handling Antifungal agent 99

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling potent, powdered antifungal agents in a laboratory setting, using "Antifungal Agent 99" as a representative example. These are general best practices and are not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for the specific agent you are using before beginning any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure when handling potent antifungal compounds. The required level of PPE will vary based on the specific activity being performed.

ActivityGlovesEye/Face ProtectionRespiratory ProtectionLab Coat/Gown
Handling Solid Compound (e.g., weighing, aliquoting)Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles and a face shield.A fit-tested N95 or higher-level respirator.Disposable, solid-front gown with tight-fitting cuffs.
Preparing Solutions Double-gloving with chemotherapy-rated nitrile gloves.Chemical splash goggles and a face shield.Work should be performed within a certified chemical fume hood.Chemical-resistant disposable gown.
Administering to In Vitro/In Vivo Systems Nitrile gloves.Safety glasses with side shields.Not generally required if performed in a well-ventilated area or biological safety cabinet.Standard lab coat.
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles.Not generally required if the area is well-ventilated.Fluid-resistant lab coat or disposable gown.
Waste Disposal Chemical-resistant protective gloves.Safety goggles with side-shields.A suitable respirator should be used if there is a risk of inhaling dust or aerosols.An impervious lab coat should be worn.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.

  • Verify that a safety shower and eye wash station are accessible.

  • Cover the work surface with absorbent, plastic-backed paper.

  • Assemble and don all required PPE as specified in the table above.

2. Weighing the Compound:

  • Perform all manipulations of the solid compound within the chemical fume hood to avoid generating dust.

  • Use a dedicated chemical spatula to carefully transfer the required amount of "this compound" to a tared container.

  • Immediately close the primary container containing the bulk agent.

3. Solubilization:

  • Add the desired solvent to the container with the weighed compound.

  • Ensure the container is capped before gently swirling or vortexing to dissolve the compound, which will prevent the generation of aerosols.

4. Post-Handling:

  • Wipe down the work surface and any equipment used with an appropriate deactivating solution or 70% ethanol.

  • Dispose of all contaminated wipes, absorbent paper, and single-use labware as hazardous solid waste.

  • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, face shield, and goggles).

  • Wash hands thoroughly with soap and water.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Designate Work Area in Fume Hood prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Solubilize Agent handle1->handle2 clean1 Wipe Down Surfaces handle2->clean1 disp1 Segregate Waste Streams (Solid, Liquid, Sharps) handle2->disp1 Generated Waste clean2 Doff PPE Correctly clean1->clean2 clean1->disp1 Contaminated Materials clean3 Wash Hands Thoroughly clean2->clean3 disp2 Use Labeled, Leak-Proof Hazardous Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling and Disposal of Potent Antifungal Agents.

Disposal Plan

Proper disposal of "this compound" and all contaminated materials is critical for laboratory safety and environmental protection.

1. Waste Identification and Segregation:

  • All materials that have come into contact with the antifungal agent, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

  • Do not mix hazardous waste with non-hazardous waste.

  • Segregate waste at the source. At a minimum, keep aqueous waste separate from organic solvent waste, and solid waste separate from liquid waste. Chemically contaminated sharps should be collected in their own puncture-resistant containers.

2. Waste Collection and Storage:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers that are chemically compatible with the waste they will hold.

  • Containers must be kept closed except when adding waste.

  • Store waste containers in a secure, designated accumulation area with secondary containment to capture any potential leaks.

3. Final Disposal:

  • Never dispose of "this compound" or its solutions down the drain or in the regular trash.

  • All waste must be disposed of through a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.